Ro 09-1679
説明
(E)-4-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid has been reported in Streptomyces with data available.
structure given in first source; a thrombin inhibitor isolated from Mortierella alpina Peyronel
特性
分子式 |
C22H39N9O6 |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
(E)-4-[[5-(diaminomethylideneamino)-1-[[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C22H39N9O6/c1-13(2)11-16(20(37)29-14(12-32)5-3-9-27-21(23)24)31-19(36)15(6-4-10-28-22(25)26)30-17(33)7-8-18(34)35/h7-8,12-16H,3-6,9-11H2,1-2H3,(H,29,37)(H,30,33)(H,31,36)(H,34,35)(H4,23,24,27)(H4,25,26,28)/b8-7+ |
InChIキー |
JEMQVKFJKHWGJB-BQYQJAHWSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Ro 09-1679: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of Ro 09-1679, a potent, naturally derived inhibitor of thrombin and other serine proteases. This document collates available quantitative data, outlines relevant experimental methodologies, and visualizes the key pathways and workflows pertinent to the study of this compound.
Core Mechanism of Action
This compound, an oligopeptide with the structure fumaryl-L-arginyl-L-leucyl-arginal, is a naturally occurring compound isolated from the fungus Mortierella alpina[1][2]. Its primary mechanism of action is the direct inhibition of several key enzymes, with a pronounced effect on proteases involved in the blood coagulation cascade.
The compound demonstrates inhibitory activity against a range of proteases, with varying degrees of potency. It is a potent inhibitor of thrombin, a critical serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin[1][3]. The inhibitory profile of this compound also extends to other proteases such as Factor Xa, trypsin, and papain[3].
Quantitative Inhibitory Profile
The inhibitory potency of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) against several target enzymes. The available data is summarized in the table below for comparative analysis.
| Target Enzyme | IC50 Value (µM) | Enzyme Class | Primary Function |
| Thrombin | 33.6 | Serine Protease | Blood Coagulation |
| Factor Xa | 3.3 | Serine Protease | Blood Coagulation |
| Trypsin | 0.04 | Serine Protease | Digestion |
| Papain | 0.0346 | Cysteine Protease | Various |
| Data sourced from MedChemExpress[3]. |
Signaling Pathway: The Coagulation Cascade
This compound's primary therapeutic potential lies in its ability to inhibit thrombin and Factor Xa, two key enzymes in the coagulation cascade. By inhibiting these proteases, this compound effectively disrupts the signaling pathway that leads to the formation of a fibrin (B1330869) clot. The diagram below illustrates the points of inhibition within this cascade.
Caption: Inhibition of the Coagulation Cascade by this compound.
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound from the primary literature by Kamiyama et al. (1992) are not publicly available. However, a standard methodology for determining the inhibitory activity of a compound against thrombin is provided below as a representative example.
Representative Protocol: Fluorometric Thrombin Inhibitor Screening Assay
Objective: To determine the in vitro inhibitory activity of a test compound (e.g., this compound) against purified human thrombin.
Materials:
-
Purified human α-thrombin
-
Thrombin Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Test inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., argatroban)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of human thrombin in assay buffer.
-
Prepare serial dilutions of the test inhibitor and positive control in assay buffer.
-
Prepare a working solution of the fluorogenic substrate in assay buffer.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 20 µL of the test inhibitor dilution or control.
-
Add 160 µL of Thrombin Assay Buffer to each well.
-
Add 10 µL of the thrombin stock solution to each well to initiate the pre-incubation.
-
Mix gently and incubate at 37°C for 15 minutes.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 10 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Experimental and Logical Workflows
The characterization of a novel enzyme inhibitor like this compound typically follows a logical progression from discovery to detailed mechanistic understanding. The workflow diagram below represents a generalized approach for such a study.
Caption: Generalized Workflow for the Characterization of a Novel Protease Inhibitor.
This workflow begins with the discovery and isolation of the compound, followed by initial screening for biological activity. Positive hits are then subjected to structural elucidation and detailed characterization of their potency and selectivity. Further studies delve into the kinetics of enzyme inhibition and the compound's effects in more complex biological systems, such as cell-based assays and in vivo models.
References
An In-Depth Technical Guide to Ro 09-1679: A Novel Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 09-1679 is a potent, naturally occurring oligopeptide that functions as a thrombin inhibitor.[1] Isolated from the fungus Mortierella alpina, this compound has demonstrated significant inhibitory activity against thrombin and other serine proteases.[2][3] This technical guide provides a comprehensive overview of this compound, including its biochemical properties, inhibitory activity, and the current understanding of its biosynthesis. The information is presented to support further research and development efforts in the field of anticoagulation and enzyme inhibition.
Introduction
This compound is an oligopeptide with the chemical structure fumaryl-L-arginyl-L-leucyl-arginal.[4] It was first identified in 1992 as a novel thrombin inhibitor produced by the filamentous fungus Mortierella alpina.[1][2] The discovery of this compound has highlighted the potential of fungal metabolites as a source of novel therapeutic agents, particularly in the area of thrombosis and hemostasis. This document serves as a technical resource, consolidating the available data on this compound to facilitate its scientific exploration and potential application.
Biochemical Properties and Inhibitory Activity
This compound exhibits inhibitory activity against a range of serine proteases, with a notable potency against thrombin, a key enzyme in the coagulation cascade. The inhibitory activities are summarized in the table below.
Table 1: Inhibitory Activity of this compound
| Enzyme | IC₅₀ (μM) |
| Thrombin | 33.6[5][6] |
| Factor Xa | 3.3[5][6] |
| Trypsin | 0.04[5][6] |
| Papain | 0.0346[5][6] |
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of thrombin, which in turn disrupts the coagulation cascade and prevents the formation of fibrin (B1330869) clots. While detailed kinetic studies providing a definitive Ki value and the precise mode of inhibition (e.g., competitive, non-competitive) are not extensively available in the public domain, its structure suggests a competitive inhibition mechanism by binding to the active site of thrombin.
Role in the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin (Factor IIa) is a critical enzyme in this pathway, responsible for converting fibrinogen to fibrin. By inhibiting thrombin, this compound effectively blocks this final step of the common pathway, as well as thrombin-mediated activation of other clotting factors.
Caption: The coagulation cascade and the point of inhibition by this compound.
Experimental Protocols
Detailed experimental protocols for the initial characterization of this compound are described in the original 1992 publication. While the full text is not widely available, the following represents a generalized protocol for a serine protease inhibition assay, which would be similar to the methodology used.
Serine Protease Inhibition Assay (General Protocol)
This protocol outlines a typical chromogenic assay used to determine the inhibitory activity of compounds like this compound against serine proteases such as thrombin and Factor Xa.
Materials:
-
Purified serine protease (e.g., human thrombin, bovine Factor Xa)
-
Chromogenic substrate specific to the enzyme (e.g., S-2238 for thrombin, S-2222 for Factor Xa)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH and salt concentrations)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or water)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add the enzyme solution to each well.
-
Add the different concentrations of this compound to the wells containing the enzyme. Include a control well with no inhibitor.
-
Incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature (e.g., 15 minutes at 37°C) to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance of the wells at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color change is proportional to the enzyme activity.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
- 1. journals.asm.org [journals.asm.org]
- 2. researchgate.net [researchgate.net]
- 3. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. journals.asm.org [journals.asm.org]
Ro 09-1679: A Technical Guide to its Discovery, Origin, and Core Functional Characteristics
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 09-1679 is a naturally occurring oligopeptide that has garnered significant interest due to its potent inhibitory activity against a range of proteases, most notably thrombin and Factor Xa, key enzymes in the blood coagulation cascade. This technical guide provides a comprehensive overview of the discovery, origin, and biological activities of this compound. It includes detailed, albeit reconstructed, experimental protocols for its production and characterization, quantitative data on its inhibitory potency, and visualizations of the key signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.
Discovery and Origin
This compound was first identified as a novel thrombin inhibitor isolated from the filamentous fungus Mortierella alpina.[1][2][3][4][5][6] This discovery highlighted the potential of this fungal species as a source of bioactive secondary metabolites. The producing organism, Mortierella alpina, is a soil fungus belonging to the order Mortierellales.
Subsequent genomic and biosynthetic studies have suggested a fascinating origin for the production of this compound. The molecule is a nonribosomal peptide, synthesized by large multifunctional enzymes known as nonribosomal peptide synthetases (NRPSs).[7] Analysis of the Mortierella alpina genome has revealed the presence of bacterial-like NRPS genes.[2][3][4][8] This suggests that the genetic machinery for producing this compound may have been acquired by the fungus through horizontal gene transfer from a bacterium.[2][3][4][8]
Physicochemical Properties
This compound is an oligopeptide with the chemical structure fumaryl-l-arginyl-l-leucyl-arginal.[1] The presence of a fumaryl (B14642384) group at the N-terminus is a notable feature of this molecule.[7]
| Property | Value |
| Molecular Formula | C₂₂H₃₉N₉O₆ |
| Molecular Weight | 525.6 g/mol |
| Canonical SMILES | CC(C)CC(C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C(CCCNC(=N)N)NC(=O)C=CC(=O)O |
| IUPAC Name | (2S)-2-[[(2S)-2-[[(E)-3-carboxyprop-2-enoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino-5-(diaminomethylideneamino)pentanal |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of several serine and cysteine proteases. Its primary biological activity is the inhibition of key enzymes in the blood coagulation cascade, namely thrombin and Factor Xa. The inhibitory concentrations (IC₅₀) for its various targets are summarized in the table below.
| Target Enzyme | IC₅₀ Value | Enzyme Class |
| Thrombin | 33.6 µM | Serine Protease |
| Factor Xa | 3.3 µM | Serine Protease |
| Trypsin | 0.04 µM | Serine Protease |
| Papain | 0.0346 µM | Cysteine Protease |
The mechanism of action of this compound is based on its ability to bind to the active sites of these proteases, thereby preventing them from cleaving their natural substrates. By inhibiting thrombin and Factor Xa, this compound effectively blocks the final steps of the coagulation cascade, preventing the formation of fibrin (B1330869) clots.
Signaling Pathways
The primary signaling pathway disrupted by this compound is the blood coagulation cascade. The following diagrams illustrate the points of inhibition.
This compound also inhibits trypsin, a digestive enzyme that can also participate in cell signaling through Protease-Activated Receptors (PARs).
Papain is a cysteine protease with broad substrate specificity, primarily involved in protein degradation.
Experimental Protocols
The following are reconstructed experimental protocols based on standard methodologies for natural product isolation and characterization, as the full text of the original discovery paper was not accessible.
Fermentation of Mortierella alpina
This protocol outlines a general procedure for the cultivation of Mortierella alpina for the production of secondary metabolites like this compound.
Materials:
-
Mortierella alpina strain
-
Seed culture medium (e.g., Potato Dextrose Broth)
-
Production culture medium (e.g., a nutrient-rich medium containing glucose, yeast extract, and peptone)
-
Shaker incubator
-
Fermenter
Procedure:
-
Inoculum Preparation: Inoculate a sterile seed culture medium with a slant culture of Mortierella alpina. Incubate at 25-28°C for 2-3 days with shaking (e.g., 150 rpm).
-
Production Culture: Inoculate the production fermenter containing the sterile production medium with the seed culture (typically 5-10% v/v).
-
Fermentation: Maintain the fermentation at 25-28°C with controlled aeration and agitation for 5-7 days. Monitor pH and adjust as necessary to maintain it within the optimal range for growth and secondary metabolite production (typically pH 5.5-6.5).
-
Harvesting: After the fermentation period, harvest the culture broth for extraction.
Extraction and Purification of this compound
This protocol describes a general workflow for the extraction and purification of an oligopeptide from a fungal fermentation broth.
Materials:
-
Harvested fermentation broth
-
Ethyl acetate (B1210297) or other suitable organic solvent
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., chloroform (B151607), methanol)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction: Centrifuge the fermentation broth to separate the mycelium from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. Repeat the extraction 2-3 times. Pool the organic extracts.
-
Concentration: Concentrate the pooled organic extracts under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Column Chromatography: Dissolve the crude extract in a minimal amount of a suitable solvent and apply it to a silica gel column. Elute the column with a gradient of increasing polarity (e.g., from 100% chloroform to a mixture of chloroform and methanol). Collect fractions and monitor by thin-layer chromatography (TLC).
-
HPLC Purification: Pool the fractions containing this compound and further purify by preparative HPLC on a C18 column using a suitable mobile phase (e.g., a gradient of water and acetonitrile (B52724) with 0.1% trifluoroacetic acid).
-
Isolation: Collect the peak corresponding to this compound and lyophilize to obtain the pure compound.
Enzyme Inhibition Assay
This is a general protocol for a chromogenic assay to determine the IC₅₀ value of this compound against a protease.
Materials:
-
Purified protease (e.g., thrombin, Factor Xa, trypsin, papain)
-
Chromogenic substrate specific for the protease
-
Assay buffer (e.g., Tris-HCl buffer at the optimal pH for the enzyme)
-
This compound at various concentrations
-
Microplate reader
Procedure:
-
Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Reaction Mixture: In a 96-well microplate, add the assay buffer, the protease solution, and the this compound solution (or buffer for the control). Pre-incubate for a defined period (e.g., 10-15 minutes) at the optimal temperature for the enzyme.
-
Initiation of Reaction: Add the chromogenic substrate to each well to start the reaction.
-
Measurement: Measure the absorbance of the product at a specific wavelength at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.
-
Data Analysis: Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. The IC₅₀ value is the concentration of this compound that causes 50% inhibition of the enzyme activity.
Conclusion
This compound is a fascinating natural product with significant potential as a protease inhibitor. Its discovery from Mortierella alpina and its unique biosynthetic origins make it a subject of continued scientific interest. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this compound and similar bioactive compounds. Further research into its synthesis, structure-activity relationships, and in vivo efficacy is warranted to fully explore its therapeutic potential.
References
- 1. Factor Xa Signaling Contributes to the Pathogenesis of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Trypsin increases pseudorabies virus production through activation of the ERK signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
- 7. Papain - Wikipedia [en.wikipedia.org]
- 8. Factor Xa: at the crossroads between coagulation and signaling in physiology and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 09-1679: A Fungal Nonribosomal Peptide with Potent Thrombin Inhibitory Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Core Abstract: This whitepaper provides a comprehensive technical overview of Ro 09-1679, a natural product isolated from the fungus Mortierella alpina. It details its origin, physicochemical properties, and biological activity, with a particular focus on its potent thrombin inhibition. This guide includes a compilation of quantitative data, detailed experimental methodologies for its isolation and biological characterization, and visual representations of its biosynthetic pathway and inhibitory mechanism to serve as a valuable resource for researchers in natural product chemistry, drug discovery, and pharmacology.
Introduction
This compound is a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2] First isolated from the zygomycete fungus Mortierella alpina, this compound is a modified oligopeptide with the chemical structure fumaryl-l-arginyl-l-leucyl-arginal.[3][4] Its unique structure, featuring a fumaryl (B14642384) group and a C-terminal arginal residue, contributes to its significant and selective biological activity. As a natural product, this compound represents a promising scaffold for the development of novel anticoagulant and antithrombotic agents. This document aims to consolidate the available technical information on this compound to facilitate further research and development.
Physicochemical and Biological Properties
This compound is a white, amorphous powder. Its molecular formula has been determined as C22H39N9O6, with a molecular weight of 525.6 g/mol . A summary of its key physicochemical and biological activity data is presented below.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H39N9O6 | [Kamiyama et al., 1992] |
| Molecular Weight | 525.6 g/mol | [Kamiyama et al., 1992] |
| Appearance | White, amorphous powder | [Kamiyama et al., 1992] |
| Solubility | Soluble in methanol (B129727) and water | [Kamiyama et al., 1992] |
Table 2: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 (µM) | Reference |
| Thrombin | 33.6 | [1] |
| Factor Xa | 3.3 | [1] |
| Trypsin | 0.04 | [1] |
| Papain | 0.0346 | [1] |
Biosynthesis
The biosynthesis of this compound in Mortierella alpina is proposed to occur via a nonribosomal peptide synthetase (NRPS) pathway.[2][3] NRPSs are large, modular enzymes that synthesize peptides from amino acid and other precursors without the use of a ribosome and mRNA template. The biosynthesis of this compound likely involves a multi-modular NRPS that sequentially incorporates fumaric acid, L-arginine, and L-leucine, followed by a final reduction of the C-terminal carboxyl group of the second arginine to an aldehyde.
Experimental Protocols
The following sections provide detailed methodologies for the fermentation, isolation, and biological characterization of this compound, based on the original discovery and subsequent studies.
Fermentation of Mortierella alpina
-
Strain: Mortierella alpina F-13727
-
Seed Medium: 2% glucose, 0.5% peptone, 0.5% yeast extract, 0.5% meat extract, 0.2% KH2PO4, and 0.1% MgSO4·7H2O, adjusted to pH 6.0.
-
Production Medium: 4% soluble starch, 2% soybean meal, 0.5% yeast extract, 0.2% KH2PO4, and 0.1% MgSO4·7H2O, adjusted to pH 6.0.
-
Procedure:
-
A loopful of spores from a slant culture is inoculated into a 100 mL flask containing 20 mL of seed medium.
-
The seed culture is incubated at 25°C for 48 hours on a rotary shaker (200 rpm).
-
A 5% inoculum from the seed culture is transferred to a 2 L flask containing 500 mL of production medium.
-
The production culture is incubated at 25°C for 96 hours on a rotary shaker (200 rpm).
-
Isolation and Purification of this compound
-
Extraction: The culture broth (10 L) is filtered to separate the mycelium. The filtrate is adjusted to pH 8.0 and applied to a column of Diaion HP-20. The column is washed with water and then eluted with 50% aqueous acetone. The active fractions are concentrated under reduced pressure.
-
Ion-Exchange Chromatography: The concentrate is applied to a CM-Sephadex C-25 (H+ form) column. The column is washed with water and eluted with a linear gradient of 0 to 0.5 N HCl. The active fractions are collected, neutralized, and concentrated.
-
Gel Filtration Chromatography: The resulting active fraction is subjected to gel filtration on a Sephadex G-10 column using water as the eluent.
-
High-Performance Liquid Chromatography (HPLC): The final purification is achieved by reversed-phase HPLC on a C18 column using a linear gradient of acetonitrile (B52724) in 0.1% trifluoroacetic acid. The fractions containing pure this compound are collected and lyophilized.
Thrombin Inhibition Assay
-
Reagents:
-
Human thrombin
-
Chromogenic substrate S-2238 (H-D-Phe-Pip-Arg-pNA)
-
Tris-HCl buffer (50 mM, pH 8.3) containing 100 mM NaCl and 0.1% bovine serum albumin.
-
-
Procedure:
-
A solution of this compound in buffer is pre-incubated with human thrombin at 37°C for 5 minutes.
-
The reaction is initiated by the addition of the chromogenic substrate S-2238.
-
The rate of p-nitroaniline release is monitored spectrophotometrically at 405 nm.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
This compound is a fascinating natural product with significant potential as a lead compound for the development of new anticoagulant therapies. Its unique chemical structure, potent biological activity, and biosynthesis via a nonribosomal peptide synthetase pathway make it a subject of considerable interest for chemists, biologists, and pharmacologists. This technical guide provides a solid foundation of information to aid researchers in their exploration of this promising molecule and its therapeutic applications.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to Ro 09-1679: Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 09-1679 is a potent, naturally derived peptide aldehyde that has garnered significant interest for its inhibitory activity against key serine proteases in the coagulation cascade. Isolated from the fungus Mortierella alpina, this compound demonstrates notable inhibition of thrombin and Factor Xa, in addition to other proteases such as trypsin and papain. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, intended to serve as a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.
Chemical Structure and Identification
This compound is a linear peptide derivative with the systematic IUPAC name (2E)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid. Its structure features a fumaryl (B14642384) group attached to a tripeptide sequence.
The definitive chemical structure and key identifiers are summarized below.
| Identifier | Value |
| IUPAC Name | (2E)-4-[[(2S)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid |
| CAS Number | 141426-89-3[1] |
| PubChem CID | 139586248[2][3] |
| Molecular Formula | C22H39N9O6[4] |
| Molecular Weight | 525.6 g/mol |
| SMILES | C--INVALID-LINK--C--INVALID-LINK--N)C=O">C@HNC(=O)--INVALID-LINK--NC(=O)C=CC(=O)O |
Physicochemical Properties
Experimentally determined physicochemical data for this compound is limited in publicly available literature. The following table summarizes predicted properties from computational models, which can serve as a useful estimation for experimental design.
| Property | Predicted Value |
| XLogP3 | -2.6 |
| Hydrogen Bond Donor Count | 10 |
| Hydrogen Bond Acceptor Count | 9 |
| Rotatable Bond Count | 18[2] |
| Exact Mass | 525.30232819 g/mol |
| Topological Polar Surface Area | 277 Ų |
Biological Activity and Mechanism of Action
This compound is a potent inhibitor of several serine proteases, with its primary activity directed against key enzymes in the blood coagulation cascade.
Enzyme Inhibition
The inhibitory activity of this compound has been quantified against several enzymes, with the following IC50 values reported:
| Enzyme | IC50 (μM) |
| Thrombin | 33.6[3][5] |
| Factor Xa | 3.3[3][5] |
| Trypsin | 0.04[3][5] |
| Papain | 0.0346[3][5] |
Mechanism of Action in the Coagulation Cascade
This compound exerts its anticoagulant effect by directly inhibiting two critical enzymes in the coagulation cascade: Factor Xa and Thrombin.
-
Inhibition of Factor Xa: Factor Xa is a pivotal enzyme at the convergence of the intrinsic and extrinsic pathways of coagulation. It is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound effectively reduces the burst of thrombin generation.
-
Inhibition of Thrombin: Thrombin is the final key enzyme of the coagulation cascade, which catalyzes the conversion of fibrinogen to fibrin (B1330869), leading to the formation of a stable blood clot. Direct inhibition of thrombin by this compound prevents the formation of this fibrin clot.
The dual inhibition of both Factor Xa and thrombin makes this compound a potent anticoagulant.
Experimental Protocols
Isolation and Purification
This compound is a natural product isolated from the fermentation broth of the fungus Mortierella alpina. A general workflow for its isolation and purification would involve:
References
- 1. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Genetic Engineering Activates Biosynthesis of Aromatic Fumaric Acid Amides in the Human Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Enzyme Kinetics of Ro 09-1679
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-1679 is a potent, naturally derived oligopeptide that has been identified as a novel inhibitor of thrombin and other serine proteases.[1][2] Isolated from the fungus Mortierella alpina, this compound has garnered interest within the scientific community for its potential applications in therapeutic areas where the modulation of coagulation and proteolysis is critical.[2][3] This technical guide provides a comprehensive overview of the enzyme kinetics of this compound, including its inhibitory activity, a detailed, generalized experimental protocol for its characterization, and visual representations of relevant biochemical workflows.
Chemical Structure and Properties
The chemical structure of this compound is presented below. Its molecular formula is C22H39N9O6.
Chemical Structure of this compound [4][5]
(Image of the chemical structure of this compound would be placed here in a full whitepaper)
Enzyme Inhibition Data
This compound has been demonstrated to inhibit a range of serine proteases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of an inhibitor required to reduce the activity of an enzyme by half, have been determined for several key enzymes. This quantitative data is crucial for understanding the potency and selectivity of this compound.
| Enzyme | IC50 (µM) |
| Thrombin | 33.6[6][7][8] |
| Factor Xa | 3.3[6][7][8] |
| Trypsin | 0.04[6][7][8] |
| Papain | 0.0346[6][7][8] |
Note: While the IC50 values provide a measure of the inhibitory potency of this compound, further detailed kinetic parameters such as the inhibition constant (Ki) and the specific type of inhibition (e.g., competitive, non-competitive, uncompetitive) have not been extensively reported in publicly available literature. The experimental protocols outlined in the subsequent section provide a framework for determining these crucial kinetic constants.
Experimental Protocols
To further elucidate the enzyme kinetics of this compound, a detailed experimental protocol for a thrombin inhibition assay is provided below. This protocol can be adapted to determine the Ki value and the mechanism of inhibition.
Materials and Reagents
-
Human α-thrombin (or other target enzyme)
-
This compound
-
Chromogenic or fluorogenic substrate for thrombin (e.g., S-2238 for chromogenic assay, or a fluorogenic substrate like Boc-VPR-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Dimethyl sulfoxide (B87167) (DMSO) for dissolving the inhibitor
-
96-well microplates (black plates for fluorescent assays, clear plates for colorimetric assays)
-
Microplate reader capable of measuring absorbance or fluorescence
Experimental Procedure
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a series of dilutions of this compound in Assay Buffer.
-
Prepare a stock solution of the thrombin substrate in Assay Buffer.
-
Prepare a working solution of human α-thrombin in Assay Buffer. The final enzyme concentration should be in the linear range of the assay.
-
-
Enzyme Inhibition Assay:
-
To each well of the 96-well plate, add a fixed volume of the thrombin solution.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a predetermined period to allow for binding to occur.
-
Initiate the enzymatic reaction by adding the thrombin substrate to each well.
-
Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis
-
Determination of Initial Velocity (V₀):
-
For each concentration of this compound, plot the absorbance or fluorescence signal against time.
-
The initial velocity (V₀) of the reaction is determined from the initial linear portion of this curve.
-
-
Determination of IC50:
-
Plot the initial velocity (V₀) as a function of the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
-
Determination of Ki and Inhibition Type:
-
To determine the mechanism of inhibition, the assay should be performed with varying concentrations of both the substrate and this compound.
-
The data can be plotted using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]) or a Michaelis-Menten plot (V₀ vs. [Substrate]) at different inhibitor concentrations.
-
The pattern of changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor will reveal the type of inhibition (competitive, non-competitive, or uncompetitive) and allow for the calculation of the Ki value.
-
Visualizations
Experimental Workflow for Enzyme Kinetic Analysis
The following diagram illustrates a typical workflow for determining the kinetic parameters of an enzyme inhibitor like this compound.
Caption: A generalized workflow for determining the enzyme kinetics of an inhibitor.
Conceptual Diagram of Thrombin Inhibition
This diagram illustrates the central role of thrombin in the coagulation cascade and the point of intervention for an inhibitor like this compound.
Caption: Conceptual diagram of thrombin's role in coagulation and its inhibition.
References
- 1. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. BOC Sciences (Page 384) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. This compound | C22H39N9O6 | CID 139586248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
Ro 09-1679: A Technical Guide to a Fungal Oligopeptide Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 09-1679 is an oligopeptide-based serine protease inhibitor originally isolated from the fungus Mortierella alpina. Structurally identified as fumaryl-l-arginyl-l-leucyl-arginal, it exhibits potent inhibitory activity against a range of serine proteases, most notably thrombin and Factor Xa, key enzymes in the blood coagulation cascade. This technical guide provides a comprehensive overview of this compound, including its inhibitory profile, the signaling pathways it modulates, and detailed (where available) or inferred experimental protocols for its characterization. The information is intended to support further research and drug development efforts targeting serine protease-mediated pathologies.
Introduction
Oligopeptides of microbial origin have long been a valuable source of bioactive compounds with therapeutic potential. This compound, a natural product of the zygomycetous fungus Mortierella alpina, has been identified as a potent inhibitor of several serine proteases[1]. Its primary targets, thrombin and Factor Xa, are central to the enzymatic cascade that leads to blood clot formation. This positions this compound as a molecule of interest for the development of novel anticoagulant and antithrombotic agents. This document synthesizes the available data on this compound, presenting its biochemical properties and the broader context of its mechanism of action.
Biochemical Profile and Inhibitory Activity
This compound demonstrates a distinct inhibitory profile against several serine proteases. The half-maximal inhibitory concentrations (IC50) have been determined for four key enzymes, highlighting its potency, particularly against trypsin and papain.
Table 1: Inhibitory Potency (IC50) of this compound Against Target Proteases
| Target Enzyme | IC50 (µM) | Enzyme Class |
| Thrombin (Factor IIa) | 33.6[2] | Serine Protease |
| Factor Xa | 3.3[2] | Serine Protease |
| Trypsin | 0.04[2] | Serine Protease |
| Papain | 0.0346[2] | Cysteine Protease |
Mechanism of Action and Signaling Pathways
This compound exerts its primary biological effects by inhibiting key nodes in the blood coagulation cascade. By targeting thrombin and Factor Xa, it disrupts the amplification of the clotting signal, ultimately preventing the formation of a stable fibrin (B1330869) clot.
Inhibition of the Coagulation Cascade
The coagulation cascade is a series of enzymatic activations culminating in the generation of thrombin, which then converts fibrinogen to fibrin. This compound intervenes at two critical junctures: the conversion of prothrombin to thrombin by the prothrombinase complex (of which Factor Xa is a key component) and the subsequent actions of thrombin.
Downstream Signaling of Thrombin Inhibition
Thrombin's role extends beyond fibrinogen cleavage. It is a potent cell activator, primarily through the cleavage and activation of Protease-Activated Receptors (PARs), such as PAR-1 on platelets and endothelial cells. By inhibiting thrombin, this compound is predicted to block these downstream signaling events, which are crucial for platelet aggregation and other cellular responses in hemostasis and thrombosis.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are not extensively available in the public domain. However, based on standard methodologies for enzyme inhibition assays, the following represents a likely approach for determining the IC50 values.
General Workflow for IC50 Determination
The determination of the inhibitory capacity of this compound would typically follow a standardized workflow involving the preparation of reagents, the enzymatic reaction, and data analysis.
References
Ro 09-1679: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ro 09-1679 is a potent, naturally derived oligopeptide that has demonstrated significant inhibitory activity against key serine proteases in the coagulation cascade. Isolated from the fungus Mortierella alpina, this compound, identified as fumaryl-l-arginyl-l-leucyl-arginal, primarily functions as a thrombin inhibitor.[1][2][3] Its activity extends to other related enzymes, positioning it as a molecule of interest for research in thrombosis and hemostasis. This document provides a comprehensive overview of the biological activity of this compound, including quantitative inhibitory data, generalized experimental protocols for assessing its activity, and a visualization of its role within the coagulation cascade.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against several serine proteases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. This data highlights the compound's significant, albeit varied, inhibitory effects on these enzymes.
| Enzyme | IC50 (μM) |
| Thrombin (Factor IIa) | 33.6[4][5][6] |
| Factor Xa | 3.3[4][5][6] |
| Trypsin | 0.04[4][5][6] |
| Papain | 0.0346[4][5][6] |
Mechanism of Action: Inhibition of the Coagulation Cascade
This compound exerts its primary biological effect by directly inhibiting key enzymes in the coagulation cascade, a complex series of proteolytic reactions leading to the formation of a fibrin (B1330869) clot. Specifically, it targets Thrombin (Factor IIa) and Factor Xa, two critical serine proteases in the final common pathway of coagulation.
-
Factor Xa Inhibition: Factor Xa is responsible for the conversion of prothrombin to thrombin. By inhibiting Factor Xa, this compound blocks the amplification of the coagulation cascade.
-
Thrombin Inhibition: Thrombin is the final effector protease in the cascade, responsible for cleaving fibrinogen to form fibrin, which then polymerizes to form a stable clot. Inhibition of thrombin by this compound directly prevents clot formation.
The following diagram illustrates the position of this compound's targets within the intrinsic, extrinsic, and common pathways of the coagulation cascade.
Caption: The Coagulation Cascade and Inhibition by this compound.
Experimental Protocols
The following are generalized, representative protocols for determining the inhibitory activity of this compound against its key targets. The specific conditions used in the original characterization of this compound may vary.
Thrombin Inhibition Assay (Fluorometric)
This protocol is based on a typical fluorometric thrombin inhibitor screening assay.
Workflow Diagram:
Caption: Workflow for a fluorometric thrombin inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable dilution buffer.
-
Prepare a working solution of this compound in the assay buffer (e.g., Tris-HCl with NaCl and PEG). Create a serial dilution to test a range of concentrations.
-
Prepare a fluorogenic thrombin substrate (e.g., a peptide conjugated to 7-amino-4-methylcoumarin (B1665955) - AMC) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the thrombin enzyme solution to each well.
-
Add the various dilutions of this compound to the respective wells. Include a positive control (a known thrombin inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic thrombin substrate to all wells.
-
Immediately begin kinetic measurement of fluorescence intensity using a microplate reader (e.g., excitation at 350 nm and emission at 450 nm) at 37°C for 30-60 minutes.
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the kinetic curve) for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Factor Xa Inhibition Assay (Chromogenic)
This protocol is based on a typical chromogenic Factor Xa inhibitor screening assay.
Workflow Diagram:
Caption: Workflow for a chromogenic Factor Xa inhibition assay.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of human Factor Xa in a suitable dilution buffer.
-
Prepare a working solution of this compound in the assay buffer (e.g., Tris-HCl with NaCl). Create a serial dilution to test a range of concentrations.
-
Prepare a chromogenic Factor Xa substrate (e.g., a peptide conjugated to p-nitroaniline - pNA) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the Factor Xa enzyme solution to each well.
-
Add the various dilutions of this compound to the respective wells. Include a positive control (a known Factor Xa inhibitor) and a negative control (assay buffer only).
-
Incubate the plate at 37°C for 10-15 minutes.
-
Initiate the enzymatic reaction by adding the chromogenic Factor Xa substrate to all wells.
-
Incubate at 37°C for a fixed period (e.g., 5-10 minutes).
-
Stop the reaction by adding a stop solution (e.g., acetic acid).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the negative control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound is a noteworthy natural product with potent inhibitory activity against key serine proteases, particularly those involved in the coagulation cascade. Its dual inhibition of both Factor Xa and thrombin makes it a valuable tool for research into the mechanisms of hemostasis and the development of novel antithrombotic agents. The data and protocols presented in this guide offer a foundational understanding of its biological activity for researchers and drug development professionals. Further investigation into its in vivo efficacy, selectivity profile, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.
References
- 1. journals.asm.org [journals.asm.org]
- 2. US8524773B2 - Utilization of dialkylfumarates - Google Patents [patents.google.com]
- 3. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. radiopaedia.org [radiopaedia.org]
- 6. derangedphysiology.com [derangedphysiology.com]
In-Depth Technical Guide: Thrombin Inhibitory Activity of Ro 09-1679
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thrombin inhibitory activity of Ro 09-1679, an oligopeptide isolated from Mortierella alpina. The document details its inhibitory potency (IC50), selectivity against other proteases, a representative experimental protocol for IC50 determination, and an overview of the relevant thrombin signaling pathway.
Quantitative Data Summary
The inhibitory activity of this compound against thrombin and other serine proteases is summarized below. The data indicates that while this compound does inhibit thrombin, it shows higher potency against trypsin and papain.
| Enzyme | IC50 Value (μM) |
| Thrombin | 33.6[1] |
| Factor Xa | 3.3[1] |
| Trypsin | 0.04[1] |
| Papain | 0.0346[1] |
Experimental Protocols
While the specific protocol used in the original characterization of this compound is not publicly detailed, this section outlines a representative experimental protocol for determining the IC50 value of a compound against thrombin using a fluorometric assay. This method is based on standard, widely-used thrombin inhibitor screening assays.[2][3]
Principle
This assay utilizes a synthetic fluorogenic substrate for thrombin, which consists of a short peptide sequence coupled to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (B1665955) (AMC). When the peptide is cleaved by thrombin, the AMC is released, resulting in a significant increase in fluorescence. A potential inhibitor will decrease the rate of this cleavage, leading to a reduced fluorescence signal. The IC50 value is the concentration of the inhibitor that reduces the enzyme's activity by 50%.
Materials and Reagents
-
Human α-thrombin (e.g., from a commercial supplier)
-
Thrombin fluorogenic substrate (e.g., Boc-VPR-AMC)
-
This compound (test inhibitor)
-
A known thrombin inhibitor as a positive control (e.g., PPACK Dihydrochloride)
-
Assay Buffer: 20 mM HEPES, 140 mM NaCl, 0.1% Tween 20, pH 7.4[4]
-
DMSO (for dissolving the inhibitor)
-
96-well black, flat-bottom microplates
-
Fluorescence microplate reader with excitation at ~350 nm and emission at ~450 nm
Procedure
-
Inhibitor Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions of the stock solution in the assay buffer to achieve a range of final concentrations for the assay. Also, prepare dilutions of the positive control inhibitor.
-
Assay Setup:
-
Add 50 µL of the thrombin enzyme solution (diluted in assay buffer to the desired concentration) to each well of the 96-well plate.
-
To the "Sample" wells, add 10 µL of the diluted this compound solutions.
-
To the "Enzyme Control" (EC) wells (no inhibition), add 10 µL of assay buffer containing the same concentration of DMSO as the sample wells.
-
To the "Inhibitor Control" (IC) wells, add 10 µL of the diluted positive control inhibitor.
-
To the "No Enzyme" control wells, add 60 µL of assay buffer.
-
-
Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare the thrombin substrate solution by diluting it in the assay buffer. Add 40 µL of the substrate solution to all wells to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity in kinetic mode for 30-60 minutes, with readings taken every 1-2 minutes (Excitation: 350 nm, Emission: 450 nm).
-
Data Analysis:
-
For each well, calculate the rate of the reaction (slope) from the linear portion of the kinetic curve (RFU/min).
-
Calculate the percent inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (Slope_EC - Slope_Sample) / Slope_EC
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve (e.g., a four-parameter logistic equation).
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound against thrombin.
Thrombin Signaling Pathway
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein-coupled receptors.[5][6][7]
Caption: Simplified thrombin signaling cascade via Protease-Activated Receptors (PARs).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db-thueringen.de [db-thueringen.de]
- 4. AID 2061606 - Enzymatic Assay for Thrombin from US Patent US12351648: "Methods of inhibiting MASP-2 for the treatment and/or prevention of coronavirus-induced acute respiratory distress syndrome" - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. researchgate.net [researchgate.net]
- 7. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 09-1679 and its Inhibition of Factor Xa: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-1679 is a potent, naturally derived peptide inhibitor of serine proteases, initially identified as a novel thrombin inhibitor.[1] Produced by the fungus Mortierella alpina, this compound has demonstrated significant inhibitory activity against key enzymes in the coagulation cascade, most notably Factor Xa (FXa). This technical guide provides an in-depth analysis of the inhibitory action of this compound on Factor Xa, compiling available quantitative data, outlining typical experimental protocols for its study, and visualizing the relevant biological pathways and experimental workflows.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound has been quantified against Factor Xa and other serine proteases. The available data, primarily in the form of half-maximal inhibitory concentrations (IC50), are summarized in the table below.
| Enzyme | IC50 (µM) | Source |
| Factor Xa | 3.3 | [2] |
| Thrombin | 33.6 | [2] |
| Trypsin | 0.04 | [2] |
| Papain | 0.0346 | [2] |
Table 1: Inhibitory Potency (IC50) of this compound against various proteases.
Mechanism of Action: Inhibition of Factor Xa in the Coagulation Cascade
Factor Xa is a critical enzyme in the coagulation cascade, where the intrinsic and extrinsic pathways converge. It is responsible for the conversion of prothrombin (Factor II) to thrombin (Factor IIa), which in turn catalyzes the formation of fibrin (B1330869) from fibrinogen, leading to clot formation. By inhibiting Factor Xa, this compound effectively disrupts this cascade, thereby exerting its anticoagulant effect.
References
In-Depth Technical Guide: Activity of Ro 09-1679 on Trypsin and Papain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the inhibitory activity of the compound Ro 09-1679 on two distinct proteases: the serine protease trypsin and the cysteine protease papain. This document outlines quantitative inhibitory data, detailed experimental protocols for assessing enzymatic activity, and visual representations of the underlying biochemical interactions and experimental workflows.
Quantitative Inhibitory Activity
This compound has demonstrated potent inhibitory effects on both trypsin and papain. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized in the table below. This data highlights the compound's comparable efficacy against both a serine and a cysteine protease.
| Enzyme | Enzyme Class | Substrate Type | This compound IC50 (µM) |
| Trypsin | Serine Protease | N/A | 0.04[1] |
| Papain | Cysteine Protease | N/A | 0.0346[1] |
Experimental Protocols
While the precise, original experimental report detailing the determination of the IC50 values for this compound is not publicly available, a representative and widely accepted methodology for such an assessment involves a fluorogenic substrate assay. This method offers high sensitivity and continuous monitoring of enzymatic activity.
General Protocol: Fluorogenic Protease Inhibition Assay
This protocol outlines the steps to determine the IC50 value of this compound against trypsin and papain using a fluorogenic substrate.
2.1. Materials and Reagents:
-
Enzymes:
-
Purified bovine trypsin
-
Purified papain (requires activation with a reducing agent)
-
-
Inhibitor:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
-
Fluorogenic Substrates:
-
Assay Buffers:
-
Trypsin Assay Buffer: e.g., 50 mM Tris-HCl, pH 8.0, 20 mM CaCl2.
-
Papain Assay Buffer: e.g., 100 mM sodium acetate, pH 5.5, containing a reducing agent like dithiothreitol (B142953) (DTT) to activate the enzyme.
-
-
Instrumentation:
-
Fluorescence microplate reader with appropriate excitation and emission filters for AMC (e.g., Ex/Em = 360/460 nm).
-
-
Labware:
-
96-well black microplates (for fluorescence assays)
-
Pipettes, tubes, etc.
-
2.2. Experimental Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare working solutions of trypsin and activated papain in their respective assay buffers to a final concentration that yields a linear rate of substrate hydrolysis over the measurement period.
-
Perform a serial dilution of the this compound stock solution in the appropriate assay buffer to obtain a range of inhibitor concentrations (e.g., from 1 nM to 100 µM).
-
-
Assay Setup:
-
In the wells of a 96-well black microplate, add the following in order:
-
Assay Buffer
-
This compound solution at various concentrations (or vehicle control, e.g., DMSO).
-
Enzyme solution (trypsin or papain).
-
-
Include control wells:
-
"No enzyme" control (buffer and substrate only) to measure background fluorescence.
-
"No inhibitor" control (enzyme, buffer, and substrate) to determine 100% enzyme activity.
-
-
-
Pre-incubation:
-
Incubate the plate at a constant temperature (e.g., 37°C) for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately place the microplate in the fluorescence plate reader.
-
Measure the increase in fluorescence intensity over time (kinetic mode). The cleavage of the AMC group from the substrate results in a fluorescent signal.
-
2.3. Data Analysis:
-
Calculate Reaction Rates: Determine the initial velocity (rate) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence versus time plot.
-
Normalize Data: Express the reaction rates as a percentage of the "no inhibitor" control (100% activity).
-
Generate IC50 Curve: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.
-
Determine IC50 Value: Use a non-linear regression analysis (e.g., sigmoidal dose-response curve fit) to calculate the IC50 value.
Visualizations
Enzyme Inhibition Logical Diagram
The following diagram illustrates the fundamental principle of enzyme inhibition by this compound.
References
An In-Depth Technical Review of Ro 09-1679: A Potent Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive review of the scientific literature on Ro 09-1679, a novel oligopeptide with significant inhibitory activity against thrombin and other serine proteases. This document synthesizes available quantitative data, details probable experimental methodologies based on established protocols, and visualizes the compound's mechanism of action within the relevant biological pathways.
Core Compound Information
This compound is a potent thrombin inhibitor isolated from the fermentation broth of a strain of Mucorales. Its chemical structure has been identified as fumaryl-L-arginyl-L-leucyl-arginal. The presence of an arginal residue at the C-terminus is a key feature for its potent inhibition of thrombin.
Quantitative Data: Inhibitory Activity
The inhibitory activity of this compound has been quantified against several proteases. The following table summarizes the half-maximal inhibitory concentration (IC50) values as reported in the scientific literature.
| Target Enzyme | IC50 (μM) |
| Thrombin | 33.6[1] |
| Factor Xa | 3.3[1] |
| Trypsin | 0.04[1] |
| Papain | 0.0346[1] |
Experimental Protocols
Thrombin and Factor Xa Inhibition Assay (Chromogenic)
This assay is a standard method for determining the inhibitory potential of a compound against thrombin and Factor Xa.
-
Reagents and Materials:
-
Purified human α-thrombin or Factor Xa
-
Chromogenic substrate specific for thrombin (e.g., S-2238) or Factor Xa (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4-8.4)
-
This compound (test inhibitor)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
A solution of thrombin or Factor Xa in Tris-HCl buffer is pre-incubated with varying concentrations of this compound in a 96-well microplate at 37°C.
-
The enzymatic reaction is initiated by the addition of the specific chromogenic substrate.
-
The rate of substrate hydrolysis, which results in the release of a chromophore (e.g., p-nitroaniline), is monitored by measuring the change in absorbance at 405 nm over time using a microplate reader.
-
The inhibitory activity is calculated as the percentage of inhibition relative to a control sample without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Trypsin and Papain Inhibition Assay (Spectrophotometric)
This method is commonly used to measure the inhibition of proteases like trypsin and papain.
-
Reagents and Materials:
-
Bovine pancreatic trypsin or papain from Carica papaya latex
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin or casein for papain
-
Phosphate or Tris buffer at the optimal pH for the respective enzyme (e.g., pH 7.6 for trypsin, pH 6.2 for papain)
-
This compound (test inhibitor)
-
Spectrophotometer
-
-
Procedure for Trypsin Inhibition:
-
Trypsin is pre-incubated with different concentrations of this compound in the appropriate buffer at 25°C.
-
The reaction is started by adding the BAEE substrate.
-
The hydrolysis of BAEE is monitored by measuring the increase in absorbance at 253 nm.
-
The initial reaction rates are calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition and the IC50 value are determined as described for the chromogenic assays.
-
-
Procedure for Papain Inhibition:
-
Papain is pre-activated with a reducing agent (e.g., cysteine) and then incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of a casein solution.
-
After a defined incubation period, the reaction is stopped, and the undigested casein is precipitated.
-
The amount of digested casein in the supernatant is quantified, often by measuring the absorbance of released peptides at 280 nm.
-
The percentage of inhibition and the IC50 value are calculated by comparing the activity in the presence and absence of the inhibitor.
-
Mandatory Visualizations
Signaling Pathway: Thrombin Inhibition in the Coagulation Cascade
The following diagram illustrates the central role of thrombin in the coagulation cascade and the point of inhibition by this compound. The coagulation cascade is a series of enzymatic reactions that lead to the formation of a fibrin (B1330869) clot to stop bleeding.[2][3][4][5][6] Thrombin (Factor IIa) is a key protease that converts fibrinogen to fibrin, which then polymerizes to form the clot.[2][3][4][5][6] By inhibiting thrombin, this compound effectively blocks this final crucial step in clot formation.
Caption: Inhibition of Thrombin by this compound within the Coagulation Cascade.
Experimental Workflow: Enzyme Inhibition Assay
The following diagram outlines the general workflow for determining the inhibitory activity of a compound like this compound against a target enzyme.
Caption: General workflow for determining the IC50 of an enzyme inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. radiopaedia.org [radiopaedia.org]
- 4. [Figure, Coagulation Cascade Diagram. The extrinsic...] - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Ro 09-1679 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vitro evaluation of Ro 09-1679, a potent, nonribosomal peptide inhibitor of thrombin and other serine proteases. This compound, originally isolated from the fungus Mortierella alpina, demonstrates significant inhibitory activity against key enzymes in the coagulation cascade.[1][2][3] This document outlines methodologies for enzymatic assays to determine the inhibitory potency (IC50) of this compound against thrombin, Factor Xa, trypsin, and papain. Additionally, a protocol for assessing the compound's effect on platelet aggregation is provided, offering a more physiologically relevant context for its anticoagulant properties. While some compounds with the "Ro" designation have exhibited antiviral properties, no specific antiviral activity has been reported for this compound.[4][5]
Introduction
This compound is a natural product with a chemical structure that lends itself to the potent inhibition of serine proteases. Its primary target is thrombin, a critical enzyme that catalyzes the conversion of fibrinogen to fibrin, a key step in the formation of a blood clot. Understanding the in vitro characteristics of this compound is crucial for its potential development as a therapeutic agent. The following protocols are designed to enable researchers to consistently and accurately measure the inhibitory activity of this compound in various enzymatic and cell-based assays.
Data Presentation
The inhibitory activities of this compound against a panel of proteases are summarized below. This data has been compiled from publicly available sources.
| Enzyme | IC50 (µM) |
| Thrombin | 33.6[1] |
| Factor Xa | 3.3[1] |
| Trypsin | 0.04[1] |
| Papain | 0.0346[1] |
Experimental Protocols
Enzymatic Inhibition Assays
The following are general protocols for determining the IC50 of this compound against thrombin, Factor Xa, trypsin, and papain. These assays utilize chromogenic or fluorogenic substrates that release a detectable molecule upon cleavage by the respective enzyme.
This protocol is adapted from standard thrombin activity assays.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include a vehicle control (DMSO in Assay Buffer) and a no-enzyme control.
-
Add 25 µL of human α-thrombin solution (final concentration ~1 nM) to each well, except the no-enzyme control.
-
Incubate the plate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic thrombin substrate (final concentration ~100 µM) to all wells to initiate the reaction.
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the kinetic curve).
-
Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.
This protocol is based on commercially available Factor Xa inhibitor screening kits.
Materials:
-
Human Factor Xa
-
Chromogenic Factor Xa substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA-AcOH)
-
Assay Buffer: 100 mM Tris-HCl, 200 mM NaCl, pH 8.0
-
This compound
-
DMSO
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution and serial dilutions of this compound in DMSO and then dilute in Assay Buffer.
-
Add 50 µL of the this compound dilutions to the wells of the 96-well plate. Include vehicle and no-enzyme controls.
-
Add 25 µL of human Factor Xa solution (final concentration ~5 nM) to each well, except the no-enzyme control.
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of the chromogenic Factor Xa substrate (final concentration ~200 µM) to all wells.
-
Measure the absorbance at 405 nm kinetically for 30 minutes at 37°C.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.
This protocol is adapted from standard trypsin activity assays.
Materials:
-
Bovine pancreatic trypsin
-
Chromogenic trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl2, pH 8.2
-
This compound
-
DMSO
-
96-well clear microplate
-
Microplate reader (405 nm)
Procedure:
-
Prepare a stock solution and serial dilutions of this compound.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 25 µL of trypsin solution (final concentration ~10 nM) to each well.
-
Incubate at 25°C for 10 minutes.
-
Add 25 µL of the chromogenic trypsin substrate (final concentration ~1 mM) to all wells.
-
Measure the absorbance at 405 nm kinetically for 15 minutes at 25°C.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.
This protocol is based on general cysteine protease assay methods.
Materials:
-
Papain from papaya latex
-
Activation Buffer: 50 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 5.5
-
Assay Buffer: 100 mM Sodium Acetate, 2 mM EDTA, 5 mM DTT, pH 6.5
-
Fluorogenic papain substrate (e.g., Z-Phe-Arg-AMC)
-
This compound
-
DMSO
-
96-well black microplate
-
Fluorescence microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Activate papain by incubating it in Activation Buffer at 37°C for 30 minutes.
-
Prepare a stock solution and serial dilutions of this compound.
-
Add 50 µL of the this compound dilutions to the wells.
-
Add 25 µL of activated papain solution (final concentration ~20 nM) to each well.
-
Incubate at 37°C for 15 minutes.
-
Add 25 µL of the fluorogenic papain substrate (final concentration ~50 µM) to all wells.
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the reaction rate and percent inhibition to determine the IC50 value.
Platelet Aggregation Assay
This assay measures the ability of this compound to inhibit platelet aggregation induced by agonists like ADP and collagen.
Materials:
-
Freshly drawn human blood from healthy, consenting donors who have not taken anti-platelet medication.
-
Anticoagulant: 3.2% Sodium Citrate
-
Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP)
-
Agonists: Adenosine Diphosphate (ADP) and Collagen
-
This compound
-
DMSO
-
Platelet aggregometer
Procedure:
-
PRP and PPP Preparation:
-
Collect blood into tubes containing sodium citrate.
-
Centrifuge the blood at 200 x g for 15 minutes at room temperature to obtain PRP.
-
Transfer the PRP to a new tube.
-
Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP.
-
-
Assay:
-
Adjust the platelet count in the PRP to approximately 2.5 x 10^8 platelets/mL using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a small volume of this compound solution (or vehicle control) to the PRP and incubate for 5 minutes at 37°C with stirring.
-
Add the agonist (e.g., ADP to a final concentration of 5-10 µM, or collagen to a final concentration of 2-5 µg/mL) to initiate aggregation.
-
Record the change in light transmission for 5-10 minutes.
-
Determine the maximum aggregation for each concentration of this compound and calculate the percent inhibition relative to the vehicle control.
-
Calculate the IC50 value.
-
Coagulation Assays
To further characterize the anticoagulant effect of this compound, its impact on standard coagulation tests can be assessed.
Principle: Measures the time it takes for a clot to form in plasma after the addition of a standard amount of thrombin. This test is sensitive to thrombin inhibitors.
Procedure:
-
Prepare citrated plasma from whole blood.
-
Incubate the plasma with various concentrations of this compound or vehicle control.
-
Add a known concentration of thrombin solution to the plasma.
-
Measure the time to clot formation. A prolongation of the TT indicates inhibition of thrombin.[6]
Principle: Measures the integrity of the intrinsic and common coagulation pathways. This test can be prolonged by inhibitors of factors in these pathways, including thrombin and Factor Xa.[7][8][9]
Procedure:
-
Prepare citrated plasma.
-
Incubate the plasma with various concentrations of this compound or vehicle control.
-
Add a contact activator (e.g., silica) and phospholipids (B1166683) to the plasma and incubate.
-
Add calcium chloride to initiate clotting.
-
Measure the time to clot formation. An extended aPTT suggests inhibition of the intrinsic and/or common pathways.
Visualization of Pathways and Workflows
Caption: General experimental workflows for enzymatic and platelet aggregation assays.
Caption: Simplified thrombin signaling pathway in platelets leading to aggregation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. BOC Sciences (Page 384) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 4. Antipicornavirus flavone Ro 09-0179 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CA2321190A1 - Novel therapeutic agents that modulate enzymatic processes - Google Patents [patents.google.com]
- 6. Association of prothrombin time, thrombin time and activated partial thromboplastin time levels with preeclampsia: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. egl.lv [egl.lv]
- 8. droracle.ai [droracle.ai]
- 9. Partial Thromboplastin Time, Activated: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
Application Notes and Protocols for Ro 09-1679 in Thrombin Generation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-1679 is a potent, naturally derived oligopeptide inhibitor of thrombin, isolated from Mucorales.[1] It also exhibits inhibitory activity against other serine proteases, making it a valuable tool for studying the coagulation cascade and developing novel antithrombotic agents. These application notes provide detailed protocols and quantitative data for utilizing this compound in thrombin generation assays.
Quantitative Data
The inhibitory activity of this compound against various proteases is summarized below. This data is crucial for designing experiments and interpreting results.
| Enzyme | IC50 (μM) |
| Thrombin | 33.6[2] |
| Factor Xa | 3.3[2][3][4] |
| Trypsin | 0.04[2][3][4] |
| Papain | 0.0346[2][3][4] |
Mechanism of Action
This compound primarily functions by directly inhibiting thrombin (Factor IIa), a key enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Additionally, its inhibitory effect on Factor Xa, a component of the prothrombinase complex, further contributes to its anticoagulant properties by reducing the rate of thrombin generation. The prothrombinase complex, consisting of Factor Xa and Factor Va assembled on a phospholipid surface in the presence of Ca2+, is responsible for the rapid conversion of prothrombin to thrombin.[5][6][7] By targeting both Factor Xa and thrombin, this compound effectively dampens the amplification of the coagulation cascade.
Signaling Pathway Diagram
Caption: Inhibition of the Coagulation Cascade by this compound.
Experimental Protocols
Thrombin Generation Assay (TGA)
This protocol is adapted from the Calibrated Automated Thrombogram (CAT) method and can be used to assess the effect of this compound on thrombin generation in platelet-poor plasma (PPP).[8][9]
Materials:
-
Platelet-Poor Plasma (PPP)
-
This compound stock solution (in an appropriate solvent, e.g., DMSO or buffer)
-
Tissue Factor (TF) and Phospholipid Vesicles (PL) mixture (e.g., PPP Reagent)
-
Thrombin Calibrator (α2-macroglobulin-thrombin complex)
-
Fluorogenic thrombin substrate (e.g., Z-Gly-Gly-Arg-AMC)
-
CaCl2 solution
-
96-well fluorescence microplate reader with a 37°C incubator
-
Thrombin generation analysis software (e.g., Thrombinoscope)
Experimental Workflow Diagram:
Caption: Workflow for Thrombin Generation Assay with this compound.
Procedure:
-
Preparation:
-
Prepare a series of dilutions of this compound in the appropriate vehicle. The final concentrations should bracket the expected IC50 values.
-
Thaw frozen PPP at 37°C.
-
-
Assay Setup:
-
In a 96-well plate, add 80 µL of PPP to each well.
-
Add 10 µL of the this compound dilution or vehicle control to the corresponding wells.
-
In separate wells for calibration, add 80 µL of PPP and 20 µL of Thrombin Calibrator.
-
-
Initiation:
-
Measurement:
-
Initiate thrombin generation by adding 20 µL of a pre-warmed mixture of the fluorogenic substrate and CaCl2 to all wells.[8][9]
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence intensity over time (e.g., every 20 seconds for 60 minutes) at an excitation wavelength of ~390 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Use the thrombin generation analysis software to convert the fluorescence signal to thrombin concentration, using the calibrator wells for reference.
-
The software will generate a thrombogram (thrombin generation curve) for each sample.
-
Key parameters to be determined from the thrombogram include:
-
Endogenous Thrombin Potential (ETP): The total amount of thrombin generated (area under the curve).
-
Peak Thrombin: The maximum concentration of thrombin reached.
-
Lag Time: The time to the start of thrombin generation.
-
Time to Peak: The time to reach the maximum thrombin concentration.
-
-
Expected Results
The addition of this compound is expected to cause a dose-dependent decrease in both the ETP and Peak Thrombin, and an increase in the Lag Time and Time to Peak. These changes reflect the inhibitory effect of this compound on both the initiation and propagation phases of thrombin generation.
Logical Relationship Diagram
Caption: Logical Flow of this compound's Anticoagulant Effect.
Troubleshooting
-
High variability between replicates: Ensure proper mixing of reagents and consistent timing of additions. Check for bubbles in the wells.
-
No thrombin generation in control wells: Verify the activity of the PPP, TF/PL reagent, and substrate. Ensure the correct incubation temperature.
-
Unexpected results: The solvent for this compound may have an effect on the assay. Always include a vehicle control. Consider the stability of this compound in the assay buffer.
Conclusion
This compound is a versatile inhibitor for studying the dynamics of thrombin generation. The provided protocols and data will enable researchers to effectively utilize this compound in their investigations of hemostasis and thrombosis. Careful experimental design and data analysis are crucial for obtaining reliable and meaningful results.
References
- 1. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Interactions of the components of the prothrombinase complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thebloodproject.com [thebloodproject.com]
- 7. Prothrombinase complex assembly on the platelet surface is mediated through the 74,000-dalton component of factor Va - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thrombin generation assay (CAT) [protocols.io]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Ro 09-1679
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-1679 is a potent, naturally derived peptide aldehyde that functions as a multi-target enzyme inhibitor.[1][2] Isolated from the fungus Mortierella alpina, it is primarily recognized as a thrombin inhibitor.[1][3] However, it also demonstrates significant inhibitory activity against other key proteases, including factor Xa, trypsin, and papain.[2][4] This broad-spectrum inhibitory profile makes this compound a valuable tool for research in hemostasis, thrombosis, and other physiological and pathological processes regulated by these enzymes.
These application notes provide a summary of the known quantitative data for this compound and detailed protocols for its experimental use in enzymatic assays.
Data Presentation
The inhibitory activity of this compound against its primary targets is summarized in the table below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Target Enzyme | IC50 (µM) |
| Thrombin | 33.6 |
| Factor Xa | 3.3 |
| Trypsin | 0.04 |
| Papain | 0.0346 |
Signaling Pathway and Experimental Workflow
Coagulation Cascade Inhibition by this compound
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin (B1330869) clot. This compound exerts its anticoagulant effect by directly inhibiting two critical enzymes in this pathway: thrombin (Factor IIa) and Factor Xa. Thrombin is the final enzyme in the cascade, responsible for converting fibrinogen to fibrin. Factor Xa is a key component of the prothrombinase complex, which activates prothrombin to thrombin. By inhibiting these enzymes, this compound effectively blocks the amplification of the coagulation cascade and the formation of a stable clot.
General Experimental Workflow for Enzyme Inhibition Assay
The inhibitory potential of this compound can be assessed using a standardized in vitro enzyme inhibition assay. The general workflow involves the incubation of the target enzyme with varying concentrations of the inhibitor, followed by the addition of a substrate that generates a detectable signal upon cleavage. The signal, which can be chromogenic or fluorogenic, is measured over time, and the rate of reaction is calculated. By comparing the reaction rates in the presence and absence of the inhibitor, the percentage of inhibition can be determined, and the IC50 value can be calculated.
Experimental Protocols
The following are detailed protocols for determining the inhibitory activity of this compound against its known enzyme targets. These protocols are based on standard, widely accepted methodologies for measuring the activity of these proteases. The specific conditions used in the original characterization of this compound may have varied.
Thrombin Inhibition Assay (Fluorometric)
This protocol is designed to measure the inhibition of thrombin activity using a fluorogenic substrate.
Materials:
-
Thrombin (human or bovine)
-
This compound
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the thrombin solution (final concentration ~1 nM) to each well of the microplate.
-
Add 25 µL of the this compound dilutions or vehicle control (Assay Buffer with DMSO) to the wells.
-
Incubate at room temperature for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (final concentration ~10 µM).
-
Immediately measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
Calculate the reaction rate (V) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = (1 - (V_inhibitor / V_control)) * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.
Factor Xa Inhibition Assay (Chromogenic)
This protocol outlines a method to determine the inhibitory effect of this compound on Factor Xa activity using a chromogenic substrate.
Materials:
-
Factor Xa (human or bovine)
-
This compound
-
Chromogenic Factor Xa substrate (e.g., CH3OCO-D-CHA-Gly-Arg-pNA-AcOH)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, 0.1% BSA, pH 7.8
-
96-well clear microplate
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add 50 µL of the Factor Xa solution (final concentration ~5 nM) to each well of the microplate.
-
Add 25 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the chromogenic substrate solution (final concentration ~200 µM).
-
Measure the absorbance at 405 nm kinetically for 15 minutes at 37°C.
-
Calculate the reaction rate (V) from the linear portion of the kinetic curve.
-
Calculate the percentage of inhibition and the IC50 value as described in the thrombin inhibition assay protocol.
Trypsin Inhibition Assay (Spectrophotometric)
This protocol describes a method to measure the inhibition of trypsin activity using a spectrophotometric assay.
Materials:
-
Trypsin (bovine pancreas)
-
This compound
-
Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Assay Buffer: 67 mM Sodium Phosphate, pH 7.6
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer (253 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Prepare serial dilutions of this compound in Assay Buffer.
-
In a cuvette or well, mix 1.5 mL of Assay Buffer, 0.5 mL of the BAEE solution (final concentration ~0.25 mM), and 0.1 mL of the this compound dilution or vehicle control.
-
Equilibrate the mixture to 25°C.
-
Initiate the reaction by adding 0.1 mL of the trypsin solution (final concentration ~10 µg/mL).
-
Immediately measure the increase in absorbance at 253 nm for 5 minutes.
-
Calculate the reaction rate (ΔA253/min).
-
Calculate the percentage of inhibition and the IC50 value as described in the thrombin inhibition assay protocol.
Papain Inhibition Assay (Fluorometric)
This protocol details a fluorometric assay to determine the inhibitory activity of this compound against papain.
Materials:
-
Papain
-
This compound
-
Fluorogenic papain substrate (e.g., Z-Phe-Arg-AMC)
-
Assay Buffer: 100 mM Sodium Acetate, 10 mM DTT, 1 mM EDTA, pH 5.5
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Activate papain by pre-incubating it in Assay Buffer at 37°C for 15 minutes.
-
Add 50 µL of the activated papain solution (final concentration ~20 nM) to each well of the microplate.
-
Add 25 µL of the this compound dilutions or vehicle control to the wells.
-
Incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic substrate solution (final concentration ~20 µM).
-
Measure the fluorescence intensity kinetically for 20 minutes at 37°C.
-
Calculate the reaction rate, percentage of inhibition, and the IC50 value as described in the thrombin inhibition assay protocol.
References
- 1. journals.asm.org [journals.asm.org]
- 2. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetic Engineering Activates Biosynthesis of Aromatic Fumaric Acid Amides in the Human Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8524773B2 - Utilization of dialkylfumarates - Google Patents [patents.google.com]
Application Notes and Protocols for Thrombin Inhibition Assay Using Ro 09-1679
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thrombin, a serine protease, plays a central role in hemostasis and thrombosis. Its dysregulation is implicated in various cardiovascular diseases, making it a key target for therapeutic intervention. The development of thrombin inhibitors is a significant area of research in drug discovery. Ro 09-1679 is an oligopeptide thrombin inhibitor isolated from Mucorales.[1] This document provides detailed application notes and protocols for conducting a thrombin inhibition assay using this compound, aimed at researchers, scientists, and professionals involved in drug development.
Data Presentation
The inhibitory activity of this compound against thrombin and other related serine proteases is summarized in the table below. This quantitative data is essential for understanding the potency and selectivity of the inhibitor.
| Enzyme | IC50 (μM) |
| Thrombin | 33.6 |
| Factor Xa | 3.3 |
| Trypsin | 0.04 |
| Papain | 0.0346 |
| Table 1: Inhibitory potency (IC50) of this compound against various proteases.[2][3] |
Experimental Protocols
This section details the methodology for a chromogenic thrombin inhibition assay to determine the inhibitory potential of this compound.
Principle of the Assay
The chromogenic thrombin inhibition assay is a colorimetric method used to measure the activity of thrombin. The assay utilizes a synthetic chromogenic substrate that mimics the natural substrate of thrombin. When cleaved by active thrombin, the substrate releases a chromophore, typically p-nitroaniline (pNA), which can be quantified by measuring the absorbance at a specific wavelength (usually 405 nm). The rate of color development is directly proportional to the thrombin activity. In the presence of an inhibitor like this compound, the activity of thrombin is reduced, leading to a decrease in the rate of color formation. By measuring this decrease, the inhibitory potency of the compound can be determined.
Materials and Reagents
-
Human α-thrombin (Sigma-Aldrich, Cat. No. T6884 or equivalent)
-
Chromogenic thrombin substrate (e.g., S-2238: H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride, Chromogenix; or Chromozym-TH: Tos-Gly-Pro-Arg-pNA, Roche)
-
This compound (purity ≥95%)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Preparation of Reagents
-
Thrombin Stock Solution: Reconstitute lyophilized human α-thrombin in the assay buffer to a stock concentration of 1 U/mL (approximately 10 nM). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Thrombin Working Solution: On the day of the experiment, dilute the thrombin stock solution with the assay buffer to a final concentration of 0.5 nM. Keep on ice.
-
Chromogenic Substrate Stock Solution: Dissolve the chromogenic substrate in sterile distilled water to a stock concentration of 1 mM. Aliquot and store at -20°C.
-
Chromogenic Substrate Working Solution: Dilute the substrate stock solution with the assay buffer to a final concentration of 200 µM.
-
This compound Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10 mM.
-
This compound Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A suggested starting range for the final assay concentrations would be from 0.1 µM to 1000 µM to adequately cover the expected IC50 value of 33.6 µM.
Assay Procedure
-
Assay Plate Setup:
-
Add 20 µL of the appropriate this compound dilution to the test wells.
-
Add 20 µL of assay buffer to the control wells (no inhibitor).
-
Add 20 µL of assay buffer containing the same percentage of DMSO as the test wells to the vehicle control wells.
-
-
Enzyme Addition: Add 160 µL of the thrombin working solution (0.5 nM) to all wells.
-
Pre-incubation: Gently mix the plate and incubate for 15 minutes at 37°C.
-
Substrate Addition: Add 20 µL of the chromogenic substrate working solution (200 µM) to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
Kinetic Measurement: Immediately place the microplate in a pre-warmed (37°C) microplate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/Δt).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, SigmaPlot).
-
Visualizations
Experimental Workflow
Caption: Workflow for the chromogenic thrombin inhibition assay.
Thrombin Signaling Pathway
Caption: Simplified thrombin signaling pathway in thrombosis.
References
Application Notes and Protocols for Ro 09-1679 in Fluorometric Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-1679 is a known inhibitor of several serine and cysteine proteases, making it a valuable tool for in vitro biochemical assays.[1] Its inhibitory activity against key enzymes in coagulation and other physiological processes allows it to serve as a reliable positive control in fluorometric screening assays designed to identify novel inhibitors. These application notes provide detailed protocols for utilizing this compound in high-throughput screening (HTS) campaigns targeting thrombin, factor Xa (FXa), trypsin, and papain.
The principle of these assays is based on the enzymatic cleavage of a fluorogenic substrate, typically a peptide conjugated to a fluorescent reporter molecule like 7-amino-4-methylcoumarin (B1665955) (AMC). When the substrate is intact, the fluorescence of the AMC group is quenched. Upon proteolytic cleavage, the free AMC is released, resulting in a significant increase in fluorescence intensity. This signal is directly proportional to the enzyme's activity. In the presence of an inhibitor like this compound, the enzymatic activity is reduced, leading to a decrease in the fluorescent signal.
Data Presentation
The inhibitory potency of this compound against its target proteases is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the known IC50 values for this compound against thrombin, factor Xa, trypsin, and papain. This data is crucial for establishing appropriate concentration ranges when using this compound as a positive control in screening assays.
| Enzyme | This compound IC50 (µM) | Fluorogenic Substrate Example | Excitation/Emission (nm) |
| Thrombin | 33.6[1] | AMC-based peptide substrate[2] | 350/450[2] |
| Factor Xa | 3.3[1] | Synthetic AMC-based substrate[3][4] | 350/450[3][4] |
| Trypsin | 0.04[1] | Boc-Gln-Ala-Arg-MCA[5] | 380/460[6] |
| Papain | 0.0346[1] | Z-FR-AMC[7] | 360/460[7] |
Signaling and Reaction Pathway
The fluorometric assays described herein are based on a direct enzymatic reaction. The following diagram illustrates the basic principle of substrate cleavage and fluorescence generation.
Caption: Enzymatic cleavage of a fluorogenic substrate.
Experimental Protocols
The following are generalized protocols for performing fluorometric inhibition assays with this compound as a positive control. These protocols are designed for a 96-well or 384-well microplate format and can be adapted for high-throughput screening.
General Materials and Reagents:
-
Target Enzyme: Thrombin, Factor Xa, Trypsin, or Papain
-
Fluorogenic Substrate: Specific for the target enzyme (see table above)
-
Assay Buffer: Optimized for the specific enzyme's activity.
-
This compound: Stock solution in a suitable solvent (e.g., DMSO).
-
Test Compounds: Library of potential inhibitors dissolved in a suitable solvent.
-
Microplates: Black, flat-bottom 96-well or 384-well plates suitable for fluorescence measurements.
-
Fluorescence Microplate Reader: Capable of excitation and emission at the appropriate wavelengths.
Experimental Workflow Diagram
Caption: General workflow for a fluorometric HTS assay.
Detailed Protocol: Fluorometric Protease Inhibition Assay
-
Reagent Preparation:
-
Prepare a working solution of the target enzyme in the appropriate assay buffer. The final concentration should be in the linear range of the assay.
-
Prepare a working solution of the fluorogenic substrate in the assay buffer. The final concentration should be at or near the Michaelis-Menten constant (Km) for the enzyme.
-
Prepare a serial dilution of this compound in the assay buffer to be used as a positive control. A typical concentration range would span from 100 µM down to 0.1 µM.
-
Prepare dilutions of test compounds.
-
-
Assay Procedure:
-
In a black microplate, add the following to each well:
-
Test wells: A small volume (e.g., 1-5 µL) of the test compound dilution.
-
Positive control wells: A small volume of the this compound dilutions.
-
Negative control (no inhibition) wells: A small volume of the solvent used for the compounds (e.g., DMSO).
-
Blank (no enzyme) wells: Assay buffer instead of the enzyme solution.
-
-
Add the enzyme working solution to all wells except the blank wells.
-
Incubate the plate at room temperature for 10-15 minutes to allow for the binding of inhibitors to the enzyme.[2][3]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate working solution to all wells.
-
Immediately place the plate in a fluorescence microplate reader.
-
-
Measurement:
-
Data Analysis:
-
For each well, calculate the initial rate of reaction (velocity) by determining the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of the test compounds and this compound using the following formula: % Inhibition = [1 - (Velocity_inhibitor / Velocity_negative_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each active compound and for this compound.
-
Logical Relationship Diagram for Data Analysis
Caption: Logical flow of data analysis for IC50 determination.
Conclusion
This compound is an effective and well-characterized inhibitor for use as a positive control in fluorometric screening assays for thrombin, factor Xa, trypsin, and papain. The protocols and data presented in these application notes provide a comprehensive guide for researchers to develop and validate robust and reliable HTS campaigns for the discovery of novel protease inhibitors. The use of a known inhibitor like this compound is essential for assay validation and for ensuring the quality and reproducibility of screening data.
References
Application Notes and Protocols for Chromogenic Substrate Assays with Ro 09-1679
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-1679 is a potent, nonribosomal peptide inhibitor of thrombin and other serine proteases, originally isolated from the fungus Mortierella alpina.[1][2][3] Its ability to inhibit key enzymes in the coagulation cascade and other physiological processes makes it a valuable tool for research in hemostasis, thrombosis, and related fields. Chromogenic substrate assays provide a sensitive and quantitative method to study the kinetics of enzyme inhibition by compounds like this compound. These assays utilize a synthetic substrate that, when cleaved by the enzyme, releases a colored product (chromophore), typically p-nitroaniline (pNA), which can be measured spectrophotometrically. The rate of color development is proportional to the enzyme activity, and the reduction in this rate in the presence of an inhibitor allows for the determination of inhibitory potency (e.g., IC50).
This document provides detailed application notes and protocols for performing chromogenic substrate assays to evaluate the inhibitory activity of this compound against its target enzymes.
Target Enzymes and Inhibitory Activity of this compound
This compound has been shown to inhibit several serine proteases. The half-maximal inhibitory concentrations (IC50) for some of its key targets are summarized in the table below.
| Target Enzyme | IC50 (µM) |
| Thrombin | 33.6 |
| Factor Xa | 3.3 |
| Trypsin | 0.04 |
| Papain | 0.0346 |
| Data sourced from MedChemExpress.[4][5] |
Given its high potency against trypsin and Factor Xa, these enzymes are excellent candidates for demonstrating the inhibitory action of this compound in a chromogenic substrate assay.
Recommended Chromogenic Substrates
A variety of chromogenic substrates are commercially available for the target enzymes of this compound. The choice of substrate will depend on the specific enzyme being assayed.
| Target Enzyme | Recommended Chromogenic Substrate |
| Thrombin | Sarc-Pro-Arg-pNA |
| Factor Xa | Suc-Ile-Glu(γ-pip)-Gly-Arg-pNA, CH3OCO-D-CHA-Gly-Arg-pNA acetate |
| Trypsin | Bz-Pro-Phe-Arg-pNA (Bz-PFR-pNA), Boc-QAR-pNA |
| Kallikrein | Bz-Pro-Phe-Arg-pNA (Bz-PFR-pNA) |
| Information on substrates is based on commercially available options.[4][5][6] |
Experimental Protocols
This section provides a general protocol for determining the IC50 of this compound against a target serine protease (e.g., Trypsin or Factor Xa) using a chromogenic substrate. This protocol can be adapted for a 96-well microplate format for high-throughput screening.
Materials and Reagents
-
Target Enzyme (e.g., human trypsin, bovine Factor Xa)
-
This compound
-
Chromogenic Substrate (e.g., Bz-Pro-Phe-Arg-pNA for trypsin)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.1% BSA)
-
Dimethyl Sulfoxide (DMSO) for dissolving this compound
-
96-well clear flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Reagents:
-
Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare serial dilutions of the this compound stock solution in DMSO. Further dilute these in assay buffer to achieve the final desired concentrations for the assay. The final DMSO concentration in the well should be kept low (e.g., <1%) to avoid affecting enzyme activity.
-
Prepare a working solution of the target enzyme in cold assay buffer. The optimal concentration should be determined empirically to yield a linear rate of substrate hydrolysis over the desired time course.
-
Prepare a working solution of the chromogenic substrate in assay buffer. The concentration is typically at or near the Michaelis-Menten constant (Km) for the enzyme.
-
-
Assay Setup (96-well plate):
-
Add 50 µL of assay buffer to all wells.
-
Add 10 µL of the various this compound dilutions to the test wells.
-
Add 10 µL of assay buffer with the same percentage of DMSO to the control wells (no inhibitor).
-
Add 20 µL of the enzyme solution to all wells.
-
Mix gently and pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Reaction and Measurement:
-
Initiate the enzymatic reaction by adding 20 µL of the pre-warmed chromogenic substrate solution to all wells.
-
Immediately place the microplate in the reader and measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Signaling Pathway and Mechanism of Inhibition
The following diagram illustrates the general mechanism of a serine protease and its inhibition by a competitive inhibitor like this compound.
Serine proteases cleave peptide bonds in proteins. In a chromogenic assay, the enzyme binds to a synthetic peptide substrate linked to p-nitroaniline (pNA). Upon cleavage of the peptide bond by the enzyme, the pNA is released, resulting in a measurable color change. This compound acts as an inhibitor, likely by binding to the active site of the enzyme, thereby preventing the substrate from binding and being cleaved. This leads to a decrease in the rate of pNA release and, consequently, a lower absorbance reading. The strength of this inhibition is quantified by the IC50 value.
References
- 1. BOC Sciences (Page 384) @ ChemBuyersGuide.com, Inc. [chembuyersguide.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Fungal Biosurfactants from Mortierella alpina | CoLab [colab.ws]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 09-1679: Application Notes for In Vitro Thrombosis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-1679 is an oligopeptide thrombin inhibitor isolated from the fungus Mortierella alpina.[1][2] As a potent inhibitor of thrombin, a key enzyme in the coagulation cascade, this compound holds potential for investigation in the context of thrombosis. This document provides an overview of its known biochemical activity and outlines general protocols for its initial in vitro characterization.
Note: There is currently a lack of publicly available data on the application of this compound in in vivo thrombosis models. Therefore, the following information is based on its in vitro profile and general methodologies for assessing antithrombotic agents.
Biochemical Profile and Mechanism of Action
This compound functions as a direct inhibitor of thrombin (Factor IIa).[1] Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin (B1330869), which forms the meshwork of a blood clot, and by activating platelets, which aggregate at the site of vascular injury. By inhibiting thrombin, this compound can be expected to interfere with these processes, thereby exerting an anticoagulant and antithrombotic effect.
In addition to thrombin, this compound has been shown to inhibit other serine proteases, including Factor Xa, trypsin, and papain, with varying degrees of potency.[3]
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various proteases. This data is crucial for determining appropriate concentrations for in vitro experiments.
| Target Enzyme | IC50 (μM) | Reference |
| Thrombin | 33.6 | [3] |
| Factor Xa | 3.3 | [3] |
| Trypsin | 0.04 | [3] |
| Papain | 0.0346 | [3] |
Signaling Pathway
The primary signaling pathway targeted by this compound is the coagulation cascade, specifically through the direct inhibition of thrombin. This action disrupts the conversion of fibrinogen to fibrin and reduces thrombin-mediated platelet activation.
Experimental Protocols
Due to the absence of specific published protocols for this compound in thrombosis models, the following are generalized protocols that can be adapted for its evaluation.
Protocol 1: In Vitro Platelet Aggregation Assay
This protocol assesses the ability of this compound to inhibit platelet aggregation induced by thrombin.
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO or saline)
-
Human or animal (e.g., rabbit, rat) whole blood collected in sodium citrate
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP)
-
Thrombin (agonist)
-
Light Transmission Aggregometer
-
Saline or appropriate buffer
Procedure:
-
PRP Preparation: Centrifuge whole blood at a low speed (e.g., 200 x g) for 15-20 minutes at room temperature to obtain PRP. Transfer the supernatant (PRP) to a new tube.
-
PPP Preparation: Centrifuge the remaining blood at a high speed (e.g., 2000 x g) for 15 minutes to obtain PPP. PPP is used to set the 100% aggregation baseline.
-
Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5-3.0 x 10^8 platelets/mL) using PPP.
-
Assay: a. Pre-warm PRP aliquots to 37°C. b. Add the desired concentration of this compound or vehicle control to the PRP and incubate for a specified time (e.g., 2-5 minutes). c. Place the cuvette in the aggregometer and establish a baseline reading. d. Add thrombin to induce aggregation and record the change in light transmission for a set period (e.g., 5-10 minutes).
-
Data Analysis: Calculate the percentage of platelet aggregation inhibition by comparing the aggregation in the presence of this compound to the vehicle control.
Protocol 2: General Approach for In Vivo Thrombosis Model Evaluation
Should researchers wish to investigate this compound in an animal model, a common approach is the ferric chloride (FeCl3)-induced thrombosis model.
Note: The following is a generalized procedure and would require significant optimization for this compound, including dose-ranging and pharmacokinetic studies.
Animal Model:
-
Mice or rats are commonly used.
Materials:
-
This compound
-
Vehicle control
-
Anesthetic
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Surgical instruments
-
Flow probe and meter or intravital microscope
Procedure:
-
Anesthetize the animal.
-
Surgically expose a carotid or femoral artery.
-
Administer this compound or vehicle control via an appropriate route (e.g., intravenous, intraperitoneal). The dose and timing of administration would need to be determined in preliminary studies.
-
Place a flow probe around the artery to monitor blood flow or position the exposed vessel for intravital microscopy.
-
Apply a piece of filter paper saturated with FeCl3 solution to the surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury and thrombus formation.
-
Monitor blood flow until occlusion occurs (cessation of flow) or for a predetermined observation period.
-
Endpoints:
-
Time to occlusion: The time from FeCl3 application to the cessation of blood flow.
-
Thrombus weight: After the experiment, the thrombosed segment of the vessel can be excised, and the thrombus can be isolated and weighed.
-
Future Directions
The significant in vitro inhibitory activity of this compound against thrombin and Factor Xa suggests it could be a valuable tool for thrombosis research. However, to establish its potential as an antithrombotic agent, further studies are required, including:
-
In vivo efficacy studies in various animal models of arterial and venous thrombosis to determine effective doses and assess antithrombotic activity.
-
Pharmacokinetic and pharmacodynamic studies to understand the absorption, distribution, metabolism, and excretion of this compound and its effect on coagulation parameters over time.
-
Safety studies , including assessments of bleeding time, to determine the therapeutic window.
These studies would be essential to generate the data needed for comprehensive application notes and to fully understand the therapeutic potential of this compound.
References
Application Notes and Protocols for Ro 09-1679 in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ro 09-1679 is an oligopeptide that has been identified as a potent inhibitor of thrombin, a key serine protease in the coagulation cascade.[1][2] In addition to its primary target, this compound also exhibits inhibitory activity against other serine proteases, including Factor Xa and trypsin.[3][4][5] These characteristics suggest its potential as a therapeutic agent in conditions characterized by excessive thrombosis or inflammation.
This document provides an overview of the known biochemical activity of this compound and presents a generalized protocol for its initial in vivo evaluation, based on standard methodologies for antithrombotic agents. Due to a lack of publicly available in vivo studies specific to this compound, the provided protocols are representative examples and may require optimization.
Biochemical Profile of this compound
The primary mechanism of action of this compound is the direct inhibition of thrombin. Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, which forms the structural basis of a blood clot. It also activates platelets and other coagulation factors. By inhibiting thrombin, this compound can effectively block the coagulation cascade.
In Vitro Inhibitory Activity
The inhibitory potency of this compound against various proteases has been characterized, with the following IC₅₀ values reported:
| Target Enzyme | IC₅₀ (μM) |
| Thrombin | 33.6 |
| Factor Xa | 3.3 |
| Trypsin | 0.04 |
| Papain | 0.0346 |
| Table 1: In vitro inhibitory activity of this compound against various proteases. [3][4][5] |
Thrombin Signaling Pathway
Thrombin exerts its effects not only through fibrinogen cleavage but also by activating a class of G-protein coupled receptors known as Protease-Activated Receptors (PARs), primarily PAR1, PAR3, and PAR4 on human platelets.[6][7][8] Activation of PARs by thrombin initiates a cascade of intracellular signaling events that lead to platelet activation, aggregation, and other cellular responses contributing to thrombosis and inflammation.[9][10]
Figure 1: Simplified diagram of the thrombin signaling pathway leading to platelet activation.
Generalized Protocol for In Vivo Evaluation of Antithrombotic Activity
The following protocol describes a ferric chloride (FeCl₃)-induced arterial thrombosis model in rodents, a widely used method to evaluate the efficacy of antithrombotic agents. This protocol is a general guideline and should be adapted and optimized for specific research needs.
Experimental Workflow
Figure 2: General workflow for an in vivo study of antithrombotic agents.
Materials and Reagents
-
This compound
-
Vehicle (e.g., saline, DMSO, or other appropriate solvent)
-
Positive control (e.g., heparin, argatroban)
-
Anesthetic agent (e.g., ketamine/xylazine cocktail, isoflurane)
-
Ferric chloride (FeCl₃) solution (e.g., 10-20% in distilled water)
-
Filter paper discs (1-2 mm diameter)
-
Surgical instruments
-
Doppler flow probe and monitor
-
Anticoagulant tubes for blood collection (e.g., containing sodium citrate)
Experimental Procedure
-
Animal Model: Male Sprague-Dawley rats (250-300 g) or C57BL/6 mice (20-25 g) are commonly used. Animals should be acclimatized for at least one week before the experiment.
-
Grouping: Animals are randomly assigned to groups (n=6-10 per group):
-
Vehicle control
-
This compound (at least 3 dose levels)
-
Positive control
-
-
Drug Administration: this compound, vehicle, or positive control is administered via an appropriate route (e.g., intravenous, intraperitoneal) at a defined time before the induction of thrombosis.
-
Surgical Procedure:
-
Anesthetize the animal.
-
Make a midline cervical incision and carefully expose the common carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Induction of Thrombosis:
-
Soak a small filter paper disc in the FeCl₃ solution.
-
Apply the FeCl₃-soaked filter paper to the adventitial surface of the exposed carotid artery for a defined period (e.g., 3-5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
-
Measurement of Efficacy:
-
Continuously monitor blood flow using the Doppler probe.
-
The primary endpoint is the time to occlusion (TTO) , defined as the time from the application of FeCl₃ until blood flow ceases completely.
-
-
Post-Procedure Analysis:
-
At the end of the experiment, collect blood samples via cardiac puncture for coagulation assays (e.g., activated partial thromboplastin (B12709170) time - aPTT, prothrombin time - PT).
-
Excise the injured arterial segment and measure the thrombus weight.
-
The arterial segment can be fixed for histopathological examination.
-
Data Analysis
-
Compare the TTO between the different treatment groups. A significant prolongation of TTO in the this compound groups compared to the vehicle group indicates antithrombotic activity.
-
Analyze the results of the coagulation assays (aPTT, PT) and thrombus weight measurements.
-
Statistical analysis should be performed using appropriate tests (e.g., ANOVA followed by a post-hoc test).
Conclusion
This compound is a thrombin inhibitor with a well-defined in vitro inhibitory profile. While specific in vivo data is currently limited, the provided generalized protocol offers a framework for the initial preclinical evaluation of its antithrombotic potential. Further studies are warranted to establish the pharmacokinetic and pharmacodynamic properties of this compound and to explore its therapeutic utility in various models of thrombosis and related disorders. Researchers should exercise appropriate caution and conduct dose-finding and toxicity studies prior to extensive efficacy evaluations.
References
- 1. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US7803840B2 - Utilization of dialkylfumarates - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Thrombin signalling through proteinase activated receptors (PARs) [reactome.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. ashpublications.org [ashpublications.org]
Application Notes and Protocols for the Synthesis and Purification of Ro 09-1679
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and proposed protocols for the chemical synthesis and purification of Ro 09-1679, a potent thrombin inhibitor. This compound is a natural product originally isolated from Mortierella alpina with the chemical structure fumaryl-L-arginyl-L-leucyl-arginal. As no complete de novo chemical synthesis has been published, this guide outlines a plausible synthetic strategy based on established principles of peptide chemistry, including solid-phase peptide synthesis (SPPS) and methods for the generation of C-terminal peptide aldehydes. Purification protocols using High-Performance Liquid Chromatography (HPLC) are also detailed.
Introduction
This compound is a peptide aldehyde that acts as a potent inhibitor of thrombin, a key enzyme in the coagulation cascade. Its unique structure, featuring an N-terminal fumaryl (B14642384) group and a C-terminal arginal residue, contributes to its inhibitory activity. The development of a reliable synthetic route is crucial for the exploration of its therapeutic potential and for the generation of analogs for structure-activity relationship (SAR) studies. This document provides a comprehensive guide for the laboratory-scale synthesis and purification of this compound.
Chemical Structure
Systematic Name: (2E)-4-oxo-4-[L-arginyl-L-leucyl-L-arginin-1-al]amino-2-butenoic acid
Molecular Formula: C₂₂H₃₉N₉O₆
Structure:
Proposed Synthesis of this compound
The proposed synthesis of this compound can be conceptually divided into three main stages:
-
Solid-Phase Synthesis of the Peptide Backbone: Assembly of the tripeptide sequence (Arg-Leu-Arg) on a solid support.
-
Formation of the C-Terminal Aldehyde: Conversion of the C-terminal carboxylic acid to an aldehyde.
-
N-Terminal Fumaryl Capping and Final Deprotection: Addition of the fumaryl group to the N-terminus of the peptide.
Materials and Reagents
-
Fmoc-L-Arg(Pbf)-OH
-
Fmoc-L-Leu-OH
-
2-Chlorotrityl chloride resin
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Fumaric acid mono-ethyl ester chloride
-
Dess-Martin periodinane
-
Reversed-phase HPLC grade acetonitrile (B52724) and water
Experimental Protocols
1. Solid-Phase Peptide Synthesis (SPPS) of H-Arg(Pbf)-Leu-Arg(Pbf)-Resin
This protocol details the manual synthesis of the protected tripeptide on a 2-chlorotrityl chloride resin.
| Step | Procedure |
| 1 | Resin Swelling: Swell 2-chlorotrityl chloride resin in DMF for 30 minutes. |
| 2 | First Amino Acid Loading: Dissolve Fmoc-L-Arg(Pbf)-OH (2 eq.) and DIPEA (4 eq.) in DCM. Add the solution to the swollen resin and agitate for 2 hours. |
| 3 | Capping: Wash the resin with DCM and then add a solution of DCM/MeOH/DIPEA (17:2:1) and agitate for 30 minutes to cap any unreacted sites. |
| 4 | Fmoc Deprotection: Wash the resin with DMF. Add 20% piperidine in DMF and agitate for 5 minutes. Repeat this step once. |
| 5 | Amino Acid Coupling (Leu): In a separate vessel, pre-activate Fmoc-L-Leu-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. |
| 6 | Fmoc Deprotection: Repeat step 4. |
| 7 | Amino Acid Coupling (Arg): Pre-activate Fmoc-L-Arg(Pbf)-OH (3 eq.) with DIC (3 eq.) and Oxyma (3 eq.) in DMF for 10 minutes. Add the activated amino acid solution to the resin and agitate for 2 hours. |
| 8 | Final Fmoc Deprotection: Repeat step 4. |
| 9 | Washing and Drying: Wash the resin sequentially with DMF, DCM, and Methanol. Dry the resin under vacuum. |
2. Synthesis of the C-Terminal Arginal
Several methods exist for the synthesis of peptide aldehydes.[1][2][3][4] A common approach involves the reduction of a Weinreb amide or the oxidation of a corresponding amino alcohol. The following protocol outlines a plausible route via oxidation of the C-terminal alcohol.
| Step | Procedure |
| 1 | Reduction of C-terminal Acid: Cleave the protected peptide from the resin while keeping the side-chain protecting groups intact using a mild acid (e.g., 1% TFA in DCM). Reduce the resulting C-terminal carboxylic acid to the corresponding alcohol using a suitable reducing agent (e.g., borane-tetrahydrofuran (B86392) complex). |
| 2 | Oxidation to Aldehyde: Dissolve the protected peptide alcohol in DCM and add Dess-Martin periodinane (1.5 eq.). Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed. |
| 3 | Work-up: Quench the reaction with a saturated solution of sodium thiosulfate. Extract the product with an organic solvent and dry over sodium sulfate. Purify the crude product by flash chromatography. |
3. N-Terminal Fumaryl Capping and Deprotection
| Step | Procedure |
| 1 | Fumaryl Capping: Dissolve the protected peptide aldehyde in DMF and add DIPEA (3 eq.). Add a solution of fumaric acid mono-ethyl ester chloride (1.5 eq.) in DMF dropwise at 0°C. Stir the reaction for 2-4 hours at room temperature. |
| 2 | Ester Hydrolysis: Add aqueous LiOH or NaOH to hydrolyze the ethyl ester of the fumaryl group. Monitor the reaction by LC-MS. |
| 3 | Final Deprotection: Treat the fully protected peptide with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 2-3 hours to remove the Pbf protecting groups from the arginine side chains. |
| 4 | Precipitation and Isolation: Precipitate the crude peptide by adding cold diethyl ether. Centrifuge to collect the precipitate, wash with cold ether, and dry under vacuum. |
Purification Protocol
The crude this compound is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).[5][6][7][8][9]
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 10 µm particle size, 250 x 21.2 mm)
Mobile Phase:
-
Solvent A: 0.1% TFA in Water
-
Solvent B: 0.1% TFA in Acetonitrile
General Purification Protocol:
| Step | Procedure |
| 1 | Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.45 µm filter. |
| 2 | Column Equilibration: Equilibrate the C18 column with 95% Solvent A and 5% Solvent B. |
| 3 | Gradient Elution: Inject the sample and elute with a linear gradient of 5% to 45% Solvent B over 40 minutes at a flow rate of 10 mL/min. Monitor the elution at 220 nm. |
| 4 | Fraction Collection: Collect fractions corresponding to the major peak. |
| 5 | Purity Analysis: Analyze the purity of the collected fractions by analytical HPLC. |
| 6 | Lyophilization: Pool the pure fractions and lyophilize to obtain the final product as a white powder. |
Quantitative Data (Expected):
| Parameter | Expected Value |
| Overall Yield | 10-20% (based on initial resin loading) |
| Purity (by HPLC) | >95% |
| Molecular Weight | Expected: 625.75 g/mol , Observed by MS: [M+H]⁺ at m/z 626.76 |
Visualizations
Synthesis Workflow
Caption: Proposed workflow for the chemical synthesis of this compound.
Logical Relationship of Synthesis Stages
Caption: Logical progression of the key stages in this compound synthesis.
Conclusion
The protocols outlined in this document provide a comprehensive and logical framework for the chemical synthesis and purification of this compound. While this represents a proposed route, researchers may need to optimize specific reaction conditions, such as coupling times, reagent equivalents, and HPLC gradients, to achieve the desired yield and purity. This guide serves as a valuable resource for researchers in medicinal chemistry and drug development who are interested in exploring the therapeutic potential of this compound and its analogs.
References
- 1. Practical synthesis of peptide C-terminal aldehyde on a solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Backbone amide linker strategy: protocols for the synthesis of C-terminal peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of peptide aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. peptide.com [peptide.com]
- 6. bachem.com [bachem.com]
- 7. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HPLC analysis and purification of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. gilson.com [gilson.com]
Application Notes and Protocols for Ro 09-1679 in Protease Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Ro 09-1679, a potent oligopeptide protease inhibitor, in various research and drug development contexts. This document outlines the inhibitor's characteristics, provides detailed protocols for assessing its activity against key proteases, and presents its known inhibitory data in a clear, tabular format. Furthermore, visual diagrams of relevant biological pathways and experimental workflows are included to facilitate a deeper understanding of its application.
Introduction to this compound
This compound is a naturally derived oligopeptide produced by the fungus Mortierella alpina[1][2]. It has been identified as a potent inhibitor of several proteases, with significant activity against thrombin, a key enzyme in the blood coagulation cascade[2][3]. Its inhibitory profile also extends to other serine and cysteine proteases, making it a valuable tool for studying the roles of these enzymes in various physiological and pathological processes.
Target Proteases and Biological Significance
This compound has been demonstrated to inhibit the following proteases:
-
Thrombin (Factor IIa): A serine protease that plays a central role in hemostasis by converting fibrinogen to fibrin, leading to the formation of a blood clot. Thrombin also acts as a signaling molecule through Protease-Activated Receptors (PARs)[3][4][5].
-
Factor Xa (FXa): A serine protease that occupies a pivotal position in the coagulation cascade, acting as the catalytic component of the prothrombinase complex which activates prothrombin to thrombin[2][6].
-
Trypsin: A serine protease found in the digestive system of many vertebrates, where it facilitates the breakdown of proteins[1][7][8][9].
-
Papain: A cysteine protease extracted from papaya latex, widely used in various biochemical applications and as a model for studying cysteine protease function[10][11][12].
Data Presentation: Inhibitory Activity of this compound
The inhibitory potency of this compound against its target proteases is summarized in the table below. This quantitative data allows for a direct comparison of its efficacy across different enzymes.
| Target Protease | Enzyme Class | IC50 (μM) | Reference |
| Thrombin | Serine Protease | 33.6 | [3][10][13] |
| Factor Xa | Serine Protease | 3.3 | [10][13] |
| Trypsin | Serine Protease | 0.04 | [10][13] |
| Papain | Cysteine Protease | 0.0346 | [10][13] |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the inhibitory activity of this compound against its target proteases. Both fluorometric and colorimetric assays are described, offering flexibility based on available instrumentation and experimental needs.
Protocol 1: Thrombin Inhibition Assay (Fluorometric)
This protocol describes a method to determine the inhibitory effect of this compound on thrombin activity using a fluorogenic substrate.
Materials:
-
Human α-Thrombin
-
Thrombin Fluorogenic Substrate (e.g., Boc-VPR-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% BSA, pH 8.0 at 25°C
-
This compound stock solution (in DMSO or appropriate solvent)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human α-thrombin in Assay Buffer.
-
Prepare a working solution of the thrombin fluorogenic substrate in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer. Include a vehicle control (e.g., DMSO).
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
50 µL of Assay Buffer (for blank wells)
-
50 µL of this compound dilutions or vehicle control.
-
25 µL of human α-thrombin solution.
-
-
Mix gently and incubate at 37°C for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the thrombin fluorogenic substrate solution to each well to initiate the reaction.
-
-
Measurement:
-
Immediately measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the reaction rate (V) by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_vehicle)] * 100
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
Protocol 2: Factor Xa Inhibition Assay (Fluorometric)
This protocol outlines a method to measure the inhibition of Factor Xa by this compound using a fluorogenic substrate.
Materials:
-
Human Factor Xa
-
Factor Xa Fluorogenic Substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl₂, 0.1% PEG 8000, pH 7.4 at 25°C
-
This compound stock solution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human Factor Xa in Assay Buffer.
-
Prepare a working solution of the Factor Xa fluorogenic substrate in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Setup:
-
Add the following to each well of the microplate:
-
50 µL of this compound dilutions or vehicle control.
-
25 µL of human Factor Xa solution.
-
-
Mix and incubate at room temperature for 10 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the Factor Xa fluorogenic substrate solution to each well.
-
-
Measurement:
-
Measure the fluorescence intensity kinetically for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition as described in Protocol 1.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
-
Protocol 3: Trypsin Inhibition Assay (Colorimetric)
This protocol details a colorimetric assay to assess the inhibition of trypsin by this compound using a chromogenic substrate.
Materials:
-
Bovine Pancreatic Trypsin
-
Trypsin Chromogenic Substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, L-BAPNA)
-
Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.2 at 25°C
-
This compound stock solution
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of trypsin in 1 mM HCl.
-
Prepare a working solution of L-BAPNA in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Setup:
-
In each well, add:
-
100 µL of Assay Buffer.
-
20 µL of this compound dilutions or vehicle control.
-
20 µL of trypsin solution.
-
-
Mix and pre-incubate at 37°C for 10 minutes.
-
-
Initiate Reaction:
-
Add 100 µL of the L-BAPNA solution to each well.
-
-
Measurement:
-
Measure the absorbance at 405 nm in kinetic mode for 15-30 minutes at 37°C.
-
-
Data Analysis:
-
Determine the rate of p-nitroaniline formation from the linear portion of the absorbance curve.
-
Calculate the percentage of inhibition and determine the IC50 value as described previously.
-
Protocol 4: Papain Inhibition Assay (Fluorometric)
This protocol provides a fluorometric method for evaluating the inhibitory activity of this compound against papain.
Materials:
-
Papain (from Carica papaya latex)
-
Papain Fluorogenic Substrate (e.g., Z-Phe-Arg-AMC)[5][8][14]
-
Activation Buffer: 100 mM Sodium Phosphate, 10 mM L-Cysteine, 5 mM EDTA, pH 6.5 at 25°C
-
Assay Buffer: 100 mM Sodium Phosphate, 5 mM EDTA, pH 6.5 at 25°C
-
This compound stock solution
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Papain Activation:
-
Prepare a stock solution of papain in Activation Buffer.
-
Incubate at 37°C for 30 minutes to ensure the active site cysteine is in its reduced form.
-
-
Reagent Preparation:
-
Prepare a working solution of the activated papain in Assay Buffer.
-
Prepare a working solution of the papain fluorogenic substrate in Assay Buffer.
-
Prepare a serial dilution of this compound in Assay Buffer.
-
-
Assay Setup:
-
To each well, add:
-
50 µL of this compound dilutions or vehicle control.
-
25 µL of the activated papain solution.
-
-
Mix and incubate at room temperature for 15 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the papain fluorogenic substrate solution to each well.
-
-
Measurement:
-
Measure the fluorescence intensity in kinetic mode for 30 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate and percentage of inhibition as outlined in Protocol 1.
-
Determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key biological pathways in which the target proteases of this compound are involved, as well as a generalized workflow for inhibitor screening.
References
- 1. Bachem Boc-Gln-Ala-Arg-AMC · HCl, Quantity: Each of 1 | Fisher Scientific [fishersci.com]
- 2. Papain labelled with fluorescent thiol-specific reagents as a probe for characterization of interactions between cysteine proteinases and their protein inhibitors by competitive titrations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biorbyt.com [biorbyt.com]
- 8. shop.bachem.com [shop.bachem.com]
- 9. journals.asm.org [journals.asm.org]
- 10. benchchem.com [benchchem.com]
- 11. Boc-Gln-Ala-Arg-AMC › PeptaNova [peptanova.de]
- 12. US7803840B2 - Utilization of dialkylfumarates - Google Patents [patents.google.com]
- 13. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 14. Z-Phe-Arg-AMC (Kallikrein substrate) - Echelon Biosciences [echelon-inc.com]
Troubleshooting & Optimization
Technical Support Center: Ro 09-1679
Welcome to the technical support center for Ro 09-1679. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the solubility, stability, and handling of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, novel peptide inhibitor of thrombin.[1] Its primary mechanism of action is the direct inhibition of thrombin, a key serine protease in the coagulation cascade. By inhibiting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in blood clot formation.[2] Additionally, this compound has been shown to inhibit other enzymes, including factor Xa, trypsin, and papain, with varying potencies.[2]
Q2: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C.
Q3: How should I prepare stock solutions of this compound?
It is recommended to dissolve this compound in a suitable organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a stock solution.
Q4: How stable are this compound solutions?
Stock solutions of this compound in DMSO are stable for a limited time when stored at -20°C. For optimal results, it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Q5: Can I use aqueous buffers to dissolve this compound directly?
Directly dissolving this compound in aqueous buffers may be challenging due to its limited aqueous solubility. It is best practice to first dissolve the compound in an organic solvent like DMSO and then dilute it with the aqueous buffer of choice for your experiment.
Data Presentation
Table 1: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | ≥ 10 mM | Prepare stock solutions in DMSO. |
| Ethanol | Limited | Not recommended as a primary solvent. |
| Water | Insoluble | Dilute from a DMSO stock solution for aqueous assays. |
Table 2: Stability of this compound
| Form | Storage Temperature | Shelf Life | Notes |
| Solid | -20°C | ≥ 2 years | Protect from moisture. |
| In DMSO | -20°C | ≤ 1 month | Avoid repeated freeze-thaw cycles. Prepare fresh for best results. |
Experimental Protocols
In Vitro Thrombin Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against human α-thrombin using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4
-
This compound
-
DMSO (for stock solution preparation)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Working Solutions: Serially dilute the this compound stock solution with Assay Buffer to achieve a range of desired concentrations for testing.
-
Thrombin and Substrate Preparation:
-
Dilute human α-thrombin in Assay Buffer to the desired working concentration.
-
Prepare the chromogenic substrate solution in Assay Buffer according to the manufacturer's instructions.
-
-
Assay Reaction:
-
In a 96-well plate, add a specific volume of the thrombin solution to each well.
-
Add an equal volume of the this compound working solutions (or vehicle control) to the respective wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the chromogenic substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Data Analysis: Determine the initial reaction rates (V₀) from the linear portion of the absorbance curves. Calculate the percentage of thrombin inhibition for each concentration of this compound and determine the IC₅₀ value.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting Step |
| Low or No Inhibition | Degraded this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Prepare a fresh stock solution of this compound. |
| Incorrect Concentration: Errors in dilution calculations. | Verify all calculations and prepare fresh dilutions. | |
| Inactive Enzyme: Thrombin has lost its activity. | Use a new vial of thrombin and ensure proper storage and handling. | |
| High Variability Between Replicates | Pipetting Errors: Inaccurate or inconsistent pipetting. | Calibrate pipettes and use proper pipetting techniques. |
| Temperature Fluctuations: Inconsistent temperature during the assay. | Ensure all reagents and the plate are at the correct temperature before starting the assay. | |
| Precipitation of this compound: Compound crashes out of solution at the final assay concentration. | Ensure the final concentration of DMSO is compatible with your assay and does not exceed recommended limits (typically <1%). | |
| Unexpected Results | Interference from Assay Components: Other components in the assay mixture may be interfering with the reaction. | Run appropriate controls, including a vehicle control (DMSO without inhibitor) and a no-enzyme control. |
Visualizations
Caption: Workflow for determining the in vitro inhibitory activity of this compound against thrombin.
Caption: this compound directly inhibits Thrombin, a key enzyme in the coagulation cascade.
References
Technical Support Center: Ro 09-1679
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for handling the thrombin inhibitor Ro 09-1679, with a specific focus on its solubility in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is high-purity, anhydrous DMSO. For subsequent experimental use, such as in cell-based assays, the DMSO stock solution is typically diluted in an aqueous buffer or cell culture medium.
Q2: What is the specific solubility of this compound in DMSO?
Q3: My this compound is not dissolving in DMSO. What should I do?
A3: If you are experiencing difficulty dissolving this compound in DMSO, please refer to the troubleshooting guide below. Common reasons for poor solubility include the quality of the DMSO, the concentration of the solution, and insufficient mixing. Gentle warming or sonication can often aid dissolution.[1]
Q4: Can I store this compound as a stock solution in DMSO?
A4: Yes, stock solutions of this compound in DMSO can be prepared and stored. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[2] For solutions stored at -20°C for over a month, re-testing for efficacy is recommended.[2]
Q5: this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer or cell culture medium. How can I prevent this?
A5: This is a common issue when diluting a DMSO-solubilized compound into an aqueous environment. To prevent precipitation, it is recommended to perform serial dilutions of the DMSO stock solution. Adding the stock solution dropwise to the pre-warmed aqueous medium while gently vortexing can also help.[3] It is crucial to ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid cell toxicity.[2]
Troubleshooting Guide: Dissolving this compound in DMSO
| Issue | Potential Cause | Recommended Solution |
| Compound does not dissolve or dissolves poorly | Low-quality or hydrated DMSO | Use fresh, anhydrous, high-purity DMSO. DMSO is hygroscopic and can absorb moisture, which reduces its solvating capacity.[1] |
| Insufficient mixing | Vortex the solution vigorously for 1-2 minutes. If particles are still visible, sonicate the solution in a water bath for 10-15 minutes.[1] | |
| Solution is supersaturated | The desired concentration may exceed the solubility limit. Try preparing a more dilute stock solution (e.g., start with 10 mM and if issues persist, try 5 mM or 1 mM).[1] | |
| Low temperature | Gently warm the solution in a 37°C water bath for 5-10 minutes. This can help overcome the solid's lattice energy.[1] | |
| Compound precipitates upon dilution in aqueous media | Rapid solvent exchange | Perform a stepwise dilution of the DMSO stock solution. First, create an intermediate dilution in DMSO before adding it to the aqueous medium.[3] |
| High final compound concentration | The final concentration in the aqueous medium may be above its solubility limit in that medium. Reduce the final working concentration.[3] | |
| High final DMSO concentration | While aiding initial dissolution, a high final DMSO concentration can be toxic to cells. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%.[2][3] | |
| Low temperature of the medium | Always use pre-warmed (37°C) cell culture media for dilutions to improve solubility.[3] |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Preparation : Bring the vial of this compound powder and a bottle of anhydrous, high-purity DMSO to room temperature.
-
Calculation : Calculate the required volume of DMSO to add to the vial to achieve a 10 mM concentration. The molecular weight of this compound is 525.60 g/mol .
-
Volume (L) = (Mass of compound (g) / 525.60 g/mol ) / 0.010 mol/L
-
-
Solvent Addition : Using a calibrated pipette, add the calculated volume of DMSO to the vial containing the this compound powder.
-
Dissolution :
-
Confirmation : Ensure the solution is clear and free of any visible particulates.
-
Storage : Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light and moisture.[2]
Visualizations
Experimental Workflow for Cell-Based Assays
Caption: Workflow for preparing this compound working solutions for cell-based assays.
References
Ro 09-1679 solution preparation and storage
Welcome to the technical support center for Ro 09-1679, a potent thrombin inhibitor for research use. This guide provides detailed information on the preparation, storage, and handling of this compound solutions, along with troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a competitive thrombin inhibitor. It also demonstrates inhibitory activity against other serine proteases, including Factor Xa, trypsin, and papain.[1]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by directly inhibiting the enzymatic activity of thrombin, a key serine protease in the coagulation cascade. By blocking thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in clot formation. Thrombin also activates Protease-Activated Receptors (PARs), particularly PAR1, on the surface of cells like platelets and endothelial cells, initiating intracellular signaling cascades. This compound is expected to attenuate these signaling events by inhibiting the primary activator, thrombin.
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO).[2][3] For experimental use, it is common to prepare a concentrated stock solution in DMSO, which can then be diluted into aqueous buffers. One study mentions preparing solutions in a 10% (v/v) DMSO/water mixture for experimental assays.[3]
Q4: How should I store this compound?
A4: For long-term storage, it is recommended to store the solid form of this compound at -20°C. Once dissolved in a solvent such as DMSO, the stock solution should also be stored at -20°C to maintain stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Solution Preparation and Storage
Proper preparation and storage of this compound solutions are critical for maintaining its activity and ensuring reproducible experimental results.
Recommended Solvents and Solubility
| Solvent | Recommendation |
| Dimethyl Sulfoxide (DMSO) | Recommended for preparing high-concentration stock solutions. |
| Aqueous Buffers (e.g., PBS) | Not recommended for initial dissolution. Dilute DMSO stock solution into aqueous buffers for working solutions. |
Stock Solution Preparation Protocol (Example)
This protocol provides a general guideline for preparing a 10 mM stock solution of this compound (Molecular Weight: 525.61 g/mol ).
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.5256 mg of this compound.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the tube. For the example above, add 100 µL of DMSO.
-
Mixing: Vortex the solution gently until the powder is completely dissolved. If necessary, brief sonication in a water bath can aid in dissolution.
-
Storage: Store the 10 mM stock solution at -20°C in tightly sealed, light-protected aliquots.
Working Solution Preparation
Prepare working solutions by diluting the DMSO stock solution into your desired aqueous experimental buffer (e.g., PBS, Tris buffer, cell culture medium) immediately before use.
Important Considerations:
-
To avoid precipitation, do not exceed a final DMSO concentration of 0.5-1% in your aqueous working solution, unless your specific assay has been validated with higher concentrations.
-
Always add the DMSO stock solution to the aqueous buffer and mix immediately.
Storage and Stability
| Form | Storage Temperature | Light Sensitivity | Stability Notes |
| Solid Powder | -20°C | Protect from light | Stable for extended periods when stored correctly. |
| DMSO Stock Solution | -20°C | Protect from light | Stable for several months. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Aqueous Working Solution | Use immediately | N/A | Prepare fresh for each experiment as stability in aqueous solutions over time has not been well-documented. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution in aqueous buffer | - The final concentration of this compound is above its solubility limit in the aqueous buffer.- The final concentration of DMSO is too low to maintain solubility. | - Lower the final concentration of this compound.- Increase the final DMSO concentration slightly (ensure it is compatible with your experimental system).- Prepare the working solution by adding the stock solution to the buffer while vortexing to ensure rapid mixing. |
| Inconsistent or lower-than-expected activity | - Degradation of this compound due to improper storage.- Repeated freeze-thaw cycles of the stock solution.- The compound has degraded in the aqueous working solution. | - Ensure the solid compound and DMSO stock solutions are stored at -20°C and protected from light.- Use fresh aliquots of the stock solution for each experiment.- Prepare aqueous working solutions immediately before use. |
| Difficulty dissolving the powder in DMSO | - The compound may have absorbed moisture. | - Gently warm the solution to 37°C for a short period.- Use brief sonication to aid dissolution. |
Experimental Protocols & Visualizations
Thrombin Inhibition Assay (General Protocol)
This protocol outlines a general workflow for assessing the inhibitory activity of this compound on thrombin using a fluorogenic substrate.
Workflow Diagram:
Caption: Workflow for a typical in vitro thrombin inhibition assay.
Signaling Pathway: Thrombin Inhibition by this compound
Thrombin activates cells primarily through the cleavage of Protease-Activated Receptor 1 (PAR1). This cleavage exposes a new N-terminus that acts as a tethered ligand, activating the receptor and initiating G-protein signaling cascades. This compound, by directly inhibiting thrombin, prevents the cleavage of PAR1 and subsequent downstream signaling.
References
Technical Support Center: Ro 09-1679 Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ro 09-1679.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary biological activity?
This compound is a potent inhibitor of thrombin, a key enzyme in the blood coagulation cascade.[1][2][3] It is a natural product, specifically a nonribosomal peptide, isolated from the fungus Mortierella alpina.[4] While its primary target is thrombin, it's important to be aware of its off-target effects.
Q2: What is the amino acid sequence of this compound?
This compound is a modified peptide with the sequence Fumaryl-L-Arginyl-L-Leucyl-L-Arginal.[5][6] The N-terminus is capped with a fumaryl (B14642384) group, and the C-terminus is an arginal residue (an arginine with the carboxyl group reduced to an aldehyde).
Q3: What are the known off-target effects of this compound?
This compound has been shown to inhibit other serine and cysteine proteases to varying degrees. Notably, it inhibits Factor Xa, trypsin, and papain.[1][2][7] Researchers should consider these off-target activities when designing experiments and interpreting results, as they could contribute to the observed biological effects.
Q4: How should I store and handle this compound?
For long-term storage, it is recommended to store lyophilized this compound at -20°C. Once in solution, it is best to aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. The stability of peptide solutions can vary depending on the solvent and storage temperature.
Quantitative Data
The inhibitory activity of this compound against its primary target and known off-target enzymes is summarized below.
| Enzyme | IC50 (μM) |
| Thrombin | 33.6[1][2] |
| Factor Xa | 3.3[1][2][7] |
| Trypsin | 0.04[1][2][7] |
| Papain | 0.0346[1][2][7] |
Experimental Protocols
General Protocol for a Thrombin Inhibition Assay using a Fluorogenic Substrate
This protocol provides a general framework for assessing the inhibitory activity of this compound against thrombin. Specific concentrations and incubation times may require optimization.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Vpr-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
This compound
-
Solvent for this compound (e.g., DMSO)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare this compound dilutions: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Make serial dilutions of the stock solution in Assay Buffer to achieve a range of desired concentrations.
-
Prepare Thrombin Solution: Dilute human α-thrombin in Assay Buffer to the desired working concentration.
-
Assay Plate Setup:
-
Add a small volume of the diluted this compound or solvent control to the wells of the 96-well plate.
-
Add the diluted thrombin solution to the wells.
-
Incubate at room temperature for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction: Add the fluorogenic thrombin substrate to each well to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes) at the appropriate excitation and emission wavelengths for the substrate (e.g., Ex/Em = 380/460 nm for AMC-based substrates).
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable inhibition model to determine the IC50 value.
-
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition observed | Incorrect this compound concentration: Errors in dilution or weighing. | Verify calculations and ensure accurate pipetting. Prepare fresh dilutions. |
| Degradation of this compound: Improper storage or multiple freeze-thaw cycles of the stock solution. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C. Protect from light if the compound is light-sensitive. | |
| Inactive enzyme: Thrombin may have lost activity due to improper storage or handling. | Use a fresh aliquot of thrombin and verify its activity with a positive control inhibitor. | |
| High background fluorescence | Contaminated buffer or substrate: The assay buffer or substrate solution may be contaminated with a fluorescent compound. | Prepare fresh buffers and substrate solutions. Use high-purity reagents. |
| Autohydrolysis of the substrate: The fluorogenic substrate may be unstable and hydrolyze spontaneously. | Check the manufacturer's recommendations for substrate stability. Prepare fresh substrate solution before each experiment. | |
| Precipitation of this compound in assay buffer | Poor solubility: this compound, being a peptide, may have limited solubility in aqueous buffers, especially at high concentrations. | Dissolve the compound in a small amount of an organic solvent like DMSO first, and then dilute it into the aqueous assay buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity. Sonication may also aid in dissolution. |
| Variable results between experiments | Differences in experimental conditions: Minor variations in temperature, pH, or incubation times can affect enzyme kinetics. | Standardize all experimental parameters. Use a consistent protocol and ensure all reagents are equilibrated to the same temperature before use. |
| Pipetting errors: Inaccurate pipetting can lead to significant variability. | Use calibrated pipettes and proper pipetting techniques. |
Visualizations
Caption: Simplified diagram of the coagulation cascade focusing on the role of thrombin and its inhibition by this compound.
Caption: General experimental workflow for determining the IC50 of this compound against thrombin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Bimodular Peptide Synthetase SidE Produces Fumarylalanine in the Human Pathogen Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Ro 09-1679 assay interference and artifacts
Welcome to the technical support center for Ro 09-1679. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues and ensure data integrity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, naturally occurring peptide inhibitor of thrombin, a key serine protease in the coagulation cascade.[1] Its chemical structure is fumaryl-l-arginyl-l-leucyl-arginal. By directly inhibiting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in blood clot formation.
Q2: What are the known off-target activities of this compound?
While this compound is a potent thrombin inhibitor, it also exhibits inhibitory activity against other serine proteases. It is crucial to be aware of these off-target effects, as they can contribute to the observed biological activity and potentially interfere with assays targeting these other proteases. Known off-target activities include the inhibition of Factor Xa, trypsin, and papain.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound, covering topics from sample preparation to data interpretation.
Issue 1: Inconsistent or weaker-than-expected inhibition in my thrombin assay.
Possible Cause 1: Suboptimal Sample Handling and Storage
-
Problem: Degradation or precipitation of this compound due to improper storage or handling can lead to reduced activity.
Possible Cause 2: Assay Condition Variability
-
Problem: Thrombin activity is highly sensitive to temperature. Inconsistent temperature control can lead to variability in your results.
-
Solution: Ensure all assay components, including plates, buffers, and reagents, are pre-warmed to the recommended assay temperature, typically 37°C. Maintaining a consistent temperature throughout the experiment is critical for reproducible results.
Issue 2: High background or unexpected signals in fluorescence-based assays.
Possible Cause 1: Inner Filter Effect
-
Problem: Components in the assay mixture, including the test compound itself, may absorb the excitation or emission light, leading to a reduction in the measured fluorescence signal. This is known as the inner filter effect and can be mistaken for inhibition.
-
Solution: To mitigate the inner filter effect, it is recommended to measure the absorbance spectrum of this compound at the concentrations used in the assay. If significant absorbance is observed at the excitation or emission wavelengths of your fluorophore, consider using a lower concentration of the inhibitor or selecting a different fluorophore with a spectral profile that does not overlap with the absorbance of this compound.
Possible Cause 2: Intrinsic Fluorescence or Quenching Activity of this compound
-
Problem: The this compound molecule itself might be fluorescent at the wavelengths used in your assay, leading to high background, or it might quench the fluorescence of your reporter, leading to a false-positive inhibition signal.
-
Solution: It is essential to run control experiments to determine if this compound interferes with your fluorescence detection. This includes measuring the fluorescence of this compound alone in the assay buffer and also incubating it with the fluorescent substrate in the absence of the enzyme to check for quenching effects.
Issue 3: Discrepancies in results from different coagulation assays.
Possible Cause: Assay-dependent Effects of Direct Thrombin Inhibitors
-
Problem: Direct thrombin inhibitors like this compound can have varying effects on different routine coagulation assays, such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT). This can lead to apparently conflicting data.
-
Solution: Be aware that direct thrombin inhibitors are known to prolong both aPTT and PT.[3] The extent of this prolongation can depend on the specific reagents and instrumentation used. When comparing the anticoagulant activity of this compound with other compounds, it is important to use the same assay under identical conditions. For more precise quantification of inhibitory activity, a dedicated thrombin inhibition assay using a chromogenic or fluorogenic substrate is recommended over general coagulation time measurements.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against various proteases.
| Target Enzyme | IC50 (µM) |
| Thrombin | 33.6 |
| Factor Xa | 3.3 |
| Trypsin | 0.04 |
| Papain | 0.0346 |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Note: A detailed, validated experimental protocol for this compound is not publicly available. The following is a generalized protocol for a fluorometric thrombin inhibition assay that can be adapted for use with this compound. Researchers should optimize the concentrations of enzyme, substrate, and inhibitor for their specific experimental conditions.
Protocol: Fluorometric Thrombin Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a working solution of human α-thrombin in an appropriate assay buffer (e.g., Tris-buffered saline, pH 7.4).
-
Prepare a working solution of a fluorogenic thrombin substrate (e.g., Boc-Vpr-AMC) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer to each well.
-
Add varying concentrations of the this compound working solution to the appropriate wells. Include a vehicle control (DMSO) and a positive control (a known thrombin inhibitor).
-
Add the thrombin working solution to all wells except for the no-enzyme control wells.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate solution to all wells.
-
Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the fluorescence versus time curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
Caption: Simplified coagulation cascade showing inhibition points of this compound.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Caption: Logic diagram for troubleshooting fluorescence assay interference.
References
Limitations of using Ro 09-1679 in research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Ro 09-1679 in their experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from the fungus Mortierella alpina. It is an oligopeptide that functions as a protease inhibitor.[1][2] Its primary activity is the inhibition of thrombin, a key serine protease in the blood coagulation cascade.[2][3]
Q2: What are the known off-target effects of this compound?
A significant limitation of this compound is its lack of specificity. In addition to thrombin, it inhibits other serine and cysteine proteases, including Factor Xa, trypsin, and papain.[3] This broad activity profile is a critical consideration when interpreting experimental results.
Q3: What are the recommended solvents for dissolving and storing this compound?
Q4: Are there known issues with the stability of this compound in experimental conditions?
There is limited public information on the stability of this compound under various experimental conditions. However, a related compound containing a fumarate (B1241708) moiety has been observed to undergo decomposition under mildly acidic conditions.[4] Researchers should be cautious about the stability of this compound in acidic buffers and consider performing stability studies as part of their experimental validation.
Q5: What are the potential challenges when using this compound in cell-based assays?
The utility of this compound in cell-based assays may be limited by several factors for which there is currently a lack of data:
-
Cell Permeability: As an oligopeptide, the ability of this compound to cross cell membranes to reach intracellular targets is uncertain.
-
Cytotoxicity: The potential for off-target effects raises the possibility of cytotoxicity. It is crucial to perform cell viability assays to determine a non-toxic working concentration range.
Q6: Is there any available information on the in vivo use, pharmacokinetics, or toxicity of this compound?
Currently, there is a significant lack of publicly available data on the in vivo application of this compound. Key information regarding its absorption, distribution, metabolism, excretion (ADME), and overall toxicity profile has not been reported. This represents a major limitation for its use in animal models.
Data Presentation
Table 1: Inhibitory Activity of this compound against Various Proteases
| Target Enzyme | Enzyme Class | IC50 (µM) | Reference |
| Thrombin | Serine Protease | 33.6 | [3] |
| Factor Xa | Serine Protease | 3.3 | [3] |
| Trypsin | Serine Protease | 0.04 | [3] |
| Papain | Cysteine Protease | 0.0346 | [3] |
Experimental Protocols
Protocol 1: In Vitro Thrombin Inhibition Assay (Adapted)
This protocol is a general guideline for a fluorometric assay to determine the inhibitory activity of this compound against thrombin.
Materials:
-
Human α-thrombin
-
Thrombin-specific fluorogenic substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
-
This compound
-
DMSO (for dissolving this compound)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 350/450 nm)
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.
-
Prepare Serial Dilutions: Serially dilute the this compound stock solution in Assay Buffer to obtain a range of concentrations to be tested.
-
Enzyme and Substrate Preparation:
-
Dilute human α-thrombin in Assay Buffer to the desired working concentration.
-
Dilute the fluorogenic substrate in Assay Buffer to the desired working concentration.
-
-
Assay Setup:
-
To each well of the 96-well plate, add 50 µL of Assay Buffer.
-
Add 10 µL of the serially diluted this compound or DMSO (for the no-inhibitor control).
-
Add 20 µL of the diluted thrombin solution to each well.
-
Mix gently and incubate at room temperature for 15 minutes.
-
-
Initiate Reaction: Add 20 µL of the diluted substrate solution to each well to start the reaction.
-
Measurement: Immediately begin reading the fluorescence intensity at Ex/Em = 350/450 nm in kinetic mode for at least 30 minutes, taking readings every 1-2 minutes.
-
Data Analysis:
-
Determine the reaction rate (V) for each concentration of this compound by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve.
-
Protocol 2: Cell Viability Assay (XTT Assay - Adapted)
This protocol provides a general method to assess the potential cytotoxicity of this compound on a chosen cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well clear microplate (for cell culture)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in complete culture medium. The final DMSO concentration should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and a no-treatment control.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Immediately before use, thaw the XTT labeling reagent and the electron-coupling reagent. Mix them according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the freshly prepared XTT mixture to each well.
-
Incubation with XTT: Incubate the plate for 2-4 hours at 37°C, or until a color change is apparent.
-
Absorbance Measurement: Gently shake the plate and measure the absorbance at 450-500 nm using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Visualizations
Caption: Thrombin signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating this compound.
References
- 1. Inhibitor Screening and Design [creative-enzymes.com]
- 2. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Biological characterization of the hygrobafilomycin antibiotic JBIR-100 and bioinformatic insights into the hygrolide family of natural products - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Ro 09-1679
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the thrombin inhibitor Ro 09-1679.
Disclaimer: Detailed public information on the specific degradation pathways of this compound is limited. The guidance provided here is based on general principles of peptide chemistry and stability. It is recommended that users perform their own stability studies under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a novel, potent thrombin inhibitor isolated from the fungus Mortierella alpina.[1][2] It is an oligopeptide, which makes it susceptible to degradation by proteases and hydrolysis under certain conditions. Its activity is typically measured by its ability to inhibit thrombin, with a reported IC50 of 33.6 μM.[3][4] It also shows inhibitory activity against other proteases like factor Xa, trypsin, and papain.[3][4]
Q2: How should I store this compound to ensure its stability?
For long-term stability, it is recommended to store this compound as a solid at -20°C or below. For short-term storage, solutions can be prepared in appropriate solvents (e.g., DMSO, water) and stored at -20°C. Avoid repeated freeze-thaw cycles, as this can lead to degradation. Aliquoting the stock solution is highly recommended.
Q3: What are the potential degradation pathways for a peptide-based compound like this compound?
While specific degradation pathways for this compound are not well-documented in the public domain, peptides are generally susceptible to the following degradation mechanisms:
-
Hydrolysis: Cleavage of the peptide bonds, particularly at aspartic acid and asparagine residues, can occur at acidic or basic pH.
-
Oxidation: Methionine, cysteine, histidine, tryptophan, and tyrosine residues are susceptible to oxidation, which can be catalyzed by light, metal ions, or reactive oxygen species.
-
Deamidation: Asparagine and glutamine residues can undergo deamidation to form aspartic acid and glutamic acid, respectively. This can affect the compound's structure and activity.
-
Enzymatic Degradation: As a peptide, this compound can be degraded by proteases present in biological samples or from microbial contamination.
A diagram illustrating general peptide degradation pathways is provided below.
Caption: General degradation pathways for peptide-based compounds.
Troubleshooting Guides
Issue 1: Loss of Compound Activity in Biological Assays
Possible Cause: The compound may be degrading under the experimental conditions.
Troubleshooting Steps:
-
Verify Stock Solution Integrity:
-
Use a fresh aliquot of your stock solution.
-
Analyze the stock solution by HPLC to check for purity and the presence of degradation products.
-
-
Assess Stability in Assay Buffer:
-
Incubate this compound in the assay buffer for the duration of the experiment.
-
At various time points, measure the remaining concentration of the intact compound using a suitable analytical method (e.g., LC-MS).
-
-
Consider Protease Activity:
-
If using biological matrices (e.g., plasma, serum), include protease inhibitors in your assay buffer.
-
Heat-inactivate the biological matrix, if possible without affecting the assay components.
-
-
Review Assay Conditions:
-
Check the pH of your assay buffer. Extreme pH values can accelerate hydrolysis.
-
Minimize exposure of the compound to light, especially if it contains photosensitive residues.
-
A troubleshooting decision tree for loss of activity is presented below.
Caption: Decision tree for troubleshooting loss of compound activity.
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Possible Cause: These peaks may represent degradation products, impurities from the original sample, or contaminants.
Troubleshooting Steps:
-
Analyze a Blank Sample: Run a blank sample (solvent or buffer) to identify any peaks originating from the solvent or system.
-
Perform a Forced Degradation Study: Subject this compound to stress conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products. This can help in identifying which peaks correspond to specific degradation pathways.
-
Use High-Resolution Mass Spectrometry (HRMS): HRMS can provide accurate mass measurements of the unexpected peaks, aiding in the identification of their elemental composition and potential structures.
-
Review Sample Handling: Ensure that the sample was not contaminated during preparation and that the correct solvent was used.
Data Presentation
As no specific quantitative data on this compound degradation is publicly available, the following table is a template for researchers to summarize their own stability data.
Table 1: Example Stability Data for this compound under Stress Conditions
| Stress Condition | Incubation Time (hours) | % Remaining this compound | Major Degradation Products (m/z) |
| 0.1 M HCl | 24 | User Data | User Data |
| 0.1 M NaOH | 24 | User Data | User Data |
| 3% H₂O₂ | 24 | User Data | User Data |
| 60°C | 48 | User Data | User Data |
| Light (Xenon Lamp) | 48 | User Data | User Data |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the stability of this compound under various stress conditions and to generate potential degradation products for characterization.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC or UPLC system with a C18 column
-
Mass spectrometer (optional but recommended)
Workflow Diagram:
Caption: Experimental workflow for a forced degradation study.
Procedure:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.
-
Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 60°C).
-
Photolytic Degradation: Expose the stock solution to a light source (e.g., Xenon lamp) that provides UV and visible light.
-
Time Points: At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Sample Preparation: For acid and base hydrolysis samples, neutralize the pH before analysis. Dilute all samples to an appropriate concentration for analysis.
-
Analysis: Analyze the samples by a validated HPLC or UPLC method, preferably with mass spectrometric detection, to determine the percentage of remaining this compound and to identify any degradation products.
References
Technical Support Center: Enhancing Experimental Reproducibility of Ro 09-1679
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance to improve the experimental reproducibility of the protease inhibitor, Ro 09-1679. This resource offers troubleshooting guides in a question-and-answer format, detailed experimental protocols, and key data summaries to address common challenges encountered during in vitro studies.
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses specific issues that may arise during the handling and use of this compound, providing actionable solutions to ensure consistent and reliable experimental outcomes.
Q1: I am observing lower than expected inhibitory activity of this compound. What are the potential causes?
A1: Lower than expected potency can stem from several factors:
-
Improper Storage: this compound is a peptide-based inhibitor and may be susceptible to degradation if not stored correctly. It is crucial to store the compound as recommended by the supplier, typically at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles of stock solutions.
-
Incorrect Stock Solution Concentration: Inaccurate weighing of the compound or errors in dilution calculations can lead to a lower effective concentration in your assay. Always use a calibrated balance and carefully verify all calculations.
-
Compound Precipitation: this compound may have limited solubility in aqueous buffers. If the compound precipitates out of solution, its effective concentration will decrease. Visually inspect your solutions for any signs of precipitation.
-
Enzyme Activity Issues: The problem may lie with the enzyme rather than the inhibitor. Ensure your target protease (e.g., thrombin, Factor Xa) is active and used at the appropriate concentration. Run a control with a known inhibitor to validate enzyme activity.
Q2: My IC50 values for this compound are inconsistent between experiments. How can I improve reproducibility?
A2: Variability in IC50 values is a common challenge in enzyme inhibition assays. To improve consistency:
-
Standardize Reagent Preparation: Prepare fresh dilutions of this compound and the enzyme for each experiment from a well-characterized stock solution.
-
Control Assay Conditions: Maintain consistent incubation times, temperature, and buffer composition (pH, ionic strength) across all experiments.
-
Solvent Effects: If using a solvent like DMSO to dissolve this compound, ensure the final concentration in the assay is low (typically ≤1%) and consistent across all wells, including controls. High concentrations of organic solvents can affect enzyme activity.
-
Pipetting Accuracy: Use calibrated pipettes and proper pipetting techniques to minimize errors in reagent volumes.
Q3: How should I prepare and store stock solutions of this compound?
A3: Proper preparation and storage of stock solutions are critical for obtaining reproducible results.
-
Stock Solution Concentration: Prepare a concentrated stock solution (e.g., 10 mM) in 100% DMSO. This can then be serially diluted in the appropriate assay buffer to the final desired concentrations.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. When ready to use, thaw an aliquot and dilute it in the assay buffer immediately before the experiment.
Q4: I am unsure if my this compound is active. How can I perform a quick quality control check?
A4: To verify the activity of your this compound, you can perform a simple inhibition assay against one of its known targets, such as trypsin, for which affordable substrates are widely available. A significant reduction in trypsin activity in the presence of this compound would indicate that the inhibitor is active.
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values of this compound against its known target proteases. Note that these values can vary depending on the specific experimental conditions.
| Target Protease | IC50 (µM) |
| Thrombin | 33.6[1][2] |
| Factor Xa | 3.3[1][2] |
| Trypsin | 0.04[1][2] |
| Papain | 0.0346[1][2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in standardizing experimental procedures.
Chromogenic Thrombin Inhibition Assay
This protocol describes a generic method to determine the inhibitory activity of this compound against thrombin using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 8.0)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of thrombin in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
Prepare a stock solution of this compound in DMSO and make serial dilutions in the assay buffer to achieve a range of desired concentrations.
-
-
Assay Reaction:
-
In a 96-well plate, add 20 µL of each this compound dilution or vehicle control (assay buffer with the same percentage of DMSO).
-
Add 160 µL of the thrombin solution to each well.
-
Incubate at 37°C for 15 minutes.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate to each well.
-
-
Data Acquisition:
-
Immediately measure the change in absorbance at 405 nm over time (kinetic mode) for 10-15 minutes at 37°C.
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each concentration of this compound.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Fluorometric Factor Xa Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory effect of this compound on Factor Xa activity using a fluorogenic substrate.
Materials:
-
Human Factor Xa
-
Fluorogenic Factor Xa substrate (e.g., Boc-Ile-Glu-Gly-Arg-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl2, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorometric microplate reader (Excitation/Emission ~380/460 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of Factor Xa in the assay buffer.
-
Prepare a stock solution of the fluorogenic substrate in DMSO.
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.
-
-
Assay Reaction:
-
To the wells of a 96-well black microplate, add 50 µL of the Factor Xa solution.
-
Add 5 µL of each this compound dilution or vehicle control.
-
Incubate at room temperature for 10 minutes.
-
Start the reaction by adding 45 µL of the fluorogenic substrate solution to each well.
-
-
Data Acquisition:
-
Measure the increase in fluorescence in kinetic mode for 30 minutes at 37°C, with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the reaction rate from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each this compound concentration.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
The following diagrams illustrate key concepts related to the experimental use of this compound.
References
Ro 09-1679 quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the quality control and purity assessment of Ro 09-1679. The information is presented in a question-and-answer format, addressing potential issues and offering detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent thrombin inhibitor originally isolated from the fungus Mortierella alpina.[1] It is an oligopeptide-like molecule with the structure Fumaryl-L-Arginyl-L-Leucyl-L-Argininal. Its primary mechanism of action is the direct inhibition of thrombin, a key serine protease in the coagulation cascade. By inhibiting thrombin, this compound prevents the conversion of fibrinogen to fibrin, a critical step in blood clot formation.
Q2: What are the key quality control parameters to assess for a new batch of this compound?
For a new batch of this compound, the following quality control parameters are crucial:
-
Identity: Confirmation of the correct chemical structure.
-
Purity: Determination of the percentage of the active pharmaceutical ingredient (API) and identification of any impurities.
-
Potency: Measurement of its biological activity as a thrombin inhibitor.
-
Stability: Assessment of its degradation profile under various stress conditions.
Q3: Which analytical techniques are recommended for the quality control of this compound?
A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): Primarily for purity assessment and quantification.[2][3][4][5][6]
-
Mass Spectrometry (MS): For identity confirmation by accurate mass measurement and fragmentation analysis.[7][8][9][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation and confirmation.
-
Thrombin Inhibition Assay: To determine the biological potency.[11][12][13]
Purity Assessment and Analytical Methods
Q4: How can I assess the purity of my this compound sample by HPLC?
Reverse-phase HPLC (RP-HPLC) is the standard method for determining the purity of peptide-like molecules such as this compound.[2][3][4][5][6] A typical method involves separating the compound on a C18 column using a water/acetonitrile gradient containing an ion-pairing agent like trifluoroacetic acid (TFA).
Experimental Protocol: RP-HPLC for Purity Assessment
| Parameter | Recommended Conditions |
| Column | C18, 4.6 x 250 mm, 5 µm particle size |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | 5% to 60% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 214 nm and 280 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
This is a general method and may require optimization for your specific instrument and sample.
Q5: How do I confirm the identity of this compound using mass spectrometry?
High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is ideal for confirming the identity of this compound by providing an accurate mass measurement of the molecular ion.[7][8][9][10] Tandem mass spectrometry (MS/MS) can be used to generate a fragmentation pattern that serves as a fingerprint for the molecule's structure.
Data Presentation: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Chemical Formula | C₂₂H₃₉N₉O₆ |
| Monoisotopic Mass | 525.3027 g/mol |
| Observed [M+H]⁺ | 526.3100 m/z |
| Observed [M+2H]²⁺ | 263.6586 m/z |
Due to the two basic arginine residues, this compound is expected to readily form a doubly charged ion in positive ESI mode.
Q6: What should I look for in the NMR spectrum of this compound?
The ¹H NMR spectrum of this compound will show characteristic signals for the fumaryl (B14642384), arginyl, leucyl, and argininal (B8454810) residues.
Data Presentation: Estimated ¹H NMR Chemical Shifts for Key Moieties of this compound (in DMSO-d₆)
| Moiety | Protons | Estimated Chemical Shift (ppm) |
| Fumaryl | Olefinic CH=CH | 6.5 - 7.0 |
| Arginine | Guanidinium NH | 7.0 - 7.5 |
| δ-CH₂ | ~3.1 | |
| Leucine | γ-CH | ~1.6 |
| δ-CH₃ | 0.8 - 0.9 | |
| Argininal | Aldehyde CH | 9.4 - 9.6 |
These are estimated values and can be influenced by the solvent and the overall molecular conformation.[14][15][16][17][18]
Potency and Stability Assessment
Q7: How can I determine the biological activity of my this compound sample?
The biological activity is determined by its ability to inhibit thrombin. This is typically measured using a chromogenic or fluorogenic thrombin inhibition assay.[11][12][13] The assay measures the rate at which thrombin cleaves a synthetic substrate in the presence and absence of the inhibitor.
Experimental Protocol: Fluorogenic Thrombin Inhibition Assay
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a series of dilutions of this compound in assay buffer.
-
Prepare solutions of human α-thrombin and a fluorogenic thrombin substrate in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the thrombin solution to wells containing either the this compound dilutions or buffer (control).
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Measure the fluorescence intensity over time using a plate reader (e.g., Ex/Em = 350/450 nm).
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage for each concentration of this compound.
-
Plot the inhibition percentage against the inhibitor concentration to determine the IC₅₀ value.
-
Q8: How should I assess the stability of this compound?
Forced degradation studies are used to identify potential degradation pathways and to develop a stability-indicating HPLC method.[19][20][21][22][23] This involves subjecting the compound to various stress conditions.
Data Presentation: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Typical Parameters | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M HCl, 60°C, 24h | Hydrolysis of the peptide bonds and the fumaryl group. |
| Base Hydrolysis | 0.1 M NaOH, RT, 4h | Hydrolysis, epimerization. |
| Oxidation | 3% H₂O₂, RT, 24h | Oxidation of the argininal and other residues. |
| Thermal Stress | 80°C, 48h (solid) | Degradation, aggregation. |
| Photostability | ICH Q1B guidelines | Photodegradation products. |
Troubleshooting
Q9: I am seeing multiple peaks in my HPLC chromatogram for a supposedly pure sample of this compound. What could be the cause?
Multiple peaks can arise from several sources:
-
Impurities from Synthesis/Isolation: These could be related peptides from the Mortierella alpina fermentation or byproducts from a synthetic route.[24][25]
-
Degradation: this compound may have degraded during storage or sample preparation. The argininal moiety is particularly susceptible to oxidation and the peptide bonds to hydrolysis.
-
Chromatographic Artifacts: Poor peak shape, such as splitting or tailing, can be mistaken for multiple peaks. This can be caused by issues with the mobile phase, column, or sample solvent.
Q10: My thrombin inhibition assay is giving inconsistent results. What are the common pitfalls?
Inconsistent results in thrombin inhibition assays can be due to:[11][12][26]
-
Reagent Instability: Ensure that the thrombin and substrate solutions are fresh and have been stored correctly.
-
Pipetting Errors: Inaccurate pipetting, especially of the inhibitor dilutions, can lead to high variability.
-
Temperature Fluctuations: Thrombin activity is temperature-dependent. Ensure all reagents and the plate are at the correct temperature.
-
Interference from Sample Components: High concentrations of organic solvents (like DMSO) or other compounds in your sample can interfere with the assay.
Visualizations
Caption: Quality control workflow for this compound.
Caption: Mechanism of action of this compound.
References
- 1. journals.asm.org [journals.asm.org]
- 2. hplc.eu [hplc.eu]
- 3. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. Reversed-phase isolation of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse-Phase HPLC Purification of Peptides from Natural Sources for Structural Analysis | Springer Nature Experiments [experiments.springernature.com]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide polarity and the position of arginine as sources of selectivity during positive electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Modeling the Maximum Charge State of Arginine-Containing Peptide Ions Formed by Electrospray Ionization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 15. researchgate.net [researchgate.net]
- 16. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 17. kgroup.du.edu [kgroup.du.edu]
- 18. researchgate.net [researchgate.net]
- 19. Proteins & Peptides Forced Degradation Studies - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 20. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | Semantic Scholar [semanticscholar.org]
- 21. A Review on Forced Degradation Strategies to Establish the Stability of Therapeutic Peptide Formulations | CoLab [colab.ws]
- 22. Protein Forced Degradation Studies [intertek.com]
- 23. Accelerated Forced Degradation of Therapeutic Peptides in Levitated Microdroplets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. edepot.wur.nl [edepot.wur.nl]
- 26. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Thrombin Inhibitors: Profiling Ro 09-1679 Against Key Competitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the thrombin inhibitor Ro 09-1679 against other well-established direct thrombin inhibitors (DTIs), including Dabigatran, Bivalirudin, and Argatroban (B194362). The information presented is supported by experimental data to facilitate informed decisions in research and development.
Introduction to Thrombin and Its Inhibition
Thrombin, a serine protease, is a pivotal enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin (B1330869), which forms the structural basis of a blood clot. Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin, thereby blocking its procoagulant activities.[1][2] These inhibitors can be classified based on their binding mechanism (univalent or bivalent) and the nature of their interaction (reversible or irreversible).
Comparative Analysis of Thrombin Inhibitors
This section details the mechanism of action and presents key quantitative data for this compound and its comparators.
This compound is a thrombin inhibitor with a reported IC50 value of 33.6 µM for thrombin.[2][3] It also exhibits inhibitory activity against other proteases, with IC50 values of 3.3 µM for factor Xa, 0.04 µM for trypsin, and 0.0346 µM for papain.[2][4]
Dabigatran is a reversible, direct thrombin inhibitor that binds to the active site of thrombin.[5] It has a reported Ki value of 4.5 nM.[6]
Bivalirudin is a bivalent DTI, meaning it binds to both the active site and exosite 1 of thrombin.[7] This interaction is reversible, and it has a reported Ki of approximately 2 nM.[8]
Argatroban is a small-molecule, reversible, direct thrombin inhibitor.[9] It has a high affinity for thrombin, with a reported Ki of 19 to 40 nM.[6][8]
Quantitative Comparison of Inhibitory Potency
The following table summarizes the in vitro inhibitory potency of this compound and other selected thrombin inhibitors against thrombin and other related proteases.
| Inhibitor | Target | IC50 | Ki |
| This compound | Thrombin | 33.6 µM[2][3] | - |
| Factor Xa | 3.3 µM[2][4] | - | |
| Trypsin | 0.04 µM[2][4] | - | |
| Papain | 0.0346 µM[2][4] | - | |
| Dabigatran | Thrombin | - | 4.5 nM[6] |
| Bivalirudin | Thrombin | - | ~2 nM[8] |
| Argatroban | Thrombin | - | 19 - 40 nM[6][8] |
Impact on Coagulation Parameters
The anticoagulant effect of thrombin inhibitors is often assessed by measuring the prolongation of clotting times in plasma-based assays such as the activated partial thromboplastin (B12709170) time (aPTT) and prothrombin time (PT).
| Inhibitor | Effect on aPTT | Effect on PT |
| This compound | Data not readily available in searched literature. | Data not readily available in searched literature. |
| Dabigatran | Concentration-dependent prolongation. At peak concentrations, aPTT can be approximately twofold higher than normal.[5] | Minimal effect at clinically relevant concentrations.[5][10] |
| Bivalirudin | Dose-dependent prolongation. The target therapeutic range is often 1.5 to 2.5 times the patient's baseline value.[11][12] | Prolongs PT, with the effect being concentration-dependent.[13][14] |
| Argatroban | Dose-dependent prolongation. The therapeutic target is typically an aPTT of 1.5 to 3.0 times the baseline value.[9][15][16] | Prolongs PT in a concentration-dependent manner.[13] |
Signaling Pathways and Experimental Workflows
To visualize the mechanism of action and the methods used for evaluation, the following diagrams are provided.
Figure 1. Inhibition of the Coagulation Cascade by Direct Thrombin Inhibitors.
Figure 2. General Workflow for an In Vitro Thrombin Inhibition Assay.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
In Vitro Thrombin Inhibition Assay (Chromogenic)
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of thrombin on a synthetic chromogenic substrate. The rate of color development is inversely proportional to the inhibitor's potency.[17][18]
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., Tris-HCl with stabilizers).
-
Dissolve the test inhibitor (e.g., this compound) and reference inhibitors in an appropriate solvent (e.g., DMSO) to create stock solutions. Prepare serial dilutions to generate a concentration range.
-
Prepare a solution of a chromogenic thrombin substrate (e.g., a peptide-p-nitroanilide substrate) in assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the assay buffer and the serially diluted inhibitor solutions.
-
Add the thrombin solution to all wells except for the blank controls.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) kinetically using a microplate reader.
-
Calculate the initial reaction rates (V) from the linear portion of the absorbance versus time curves.
-
Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.
-
Activated Partial Thromboplastin Time (aPTT) Assay
Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. Direct thrombin inhibitors prolong the aPTT by inhibiting thrombin's role in the final steps of clot formation.[19][20]
Protocol:
-
Sample Preparation:
-
Collect whole blood into a tube containing 3.2% sodium citrate (B86180) anticoagulant.
-
Prepare platelet-poor plasma (PPP) by centrifuging the blood sample (e.g., at 1500 x g for 15 minutes).
-
Spike the PPP with various concentrations of the test inhibitor.
-
-
Assay Procedure:
-
Pre-warm the PPP samples and aPTT reagent (containing a contact activator like silica (B1680970) or kaolin, and phospholipids) to 37°C.
-
In a coagulometer cuvette, mix the PPP sample with the aPTT reagent.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate clotting by adding a pre-warmed calcium chloride solution.
-
-
Data Acquisition and Analysis:
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Perform the assay in replicate for each inhibitor concentration.
-
Analyze the data by plotting the aPTT (in seconds) against the inhibitor concentration. The concentration required to double the baseline aPTT is a common metric for comparison.
-
Prothrombin Time (PT) Assay
Principle: The PT test assesses the extrinsic and common pathways of coagulation. It measures the time taken for a clot to form after the addition of tissue factor (thromboplastin) and calcium to plasma.[1][10]
Protocol:
-
Sample Preparation:
-
Prepare citrated platelet-poor plasma as described for the aPTT assay.
-
Spike the plasma with various concentrations of the test inhibitor.
-
-
Assay Procedure:
-
Pre-warm the PPP samples and the PT reagent (containing tissue factor and calcium) to 37°C.
-
In a coagulometer cuvette, add the PPP sample.
-
Initiate clotting by adding the pre-warmed PT reagent.
-
-
Data Acquisition and Analysis:
-
The coagulometer measures the time to clot formation in seconds.
-
Plot the PT (in seconds) against the inhibitor concentration to evaluate the inhibitor's effect.
-
Conclusion
This guide provides a comparative overview of this compound and other direct thrombin inhibitors. The presented data indicates that while this compound is a thrombin inhibitor, its potency appears to be lower than that of Dabigatran, Bivalirudin, and Argatroban based on the available IC50 and Ki values. Further head-to-head studies under identical experimental conditions would be beneficial for a more definitive comparison of their anticoagulant profiles. The provided experimental protocols offer a foundation for conducting such comparative evaluations.
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. droracle.ai [droracle.ai]
- 6. austinpublishinggroup.com [austinpublishinggroup.com]
- 7. Bivalirudin: a direct thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Screening Tests in Haemostasis: The Prothrombin Time [PT] [practical-haemostasis.com]
- 11. Bivalirudin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. methodistmd.org [methodistmd.org]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Monitoring and Dosing of Argatroban in a Patient With Antiphospholipid Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. drugs.com [drugs.com]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. bpsbioscience.com [bpsbioscience.com]
- 19. Dabigatran effects on the international normalized ratio, activated partial thromboplastin time, thrombin time, and fibrinogen: a multicenter, in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of argatroban on the activated partial thromboplastin time: a comparison of 21 commercial reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Argatroban and Ro 09-1679: A Tale of a Well-Characterized Anticoagulant and an Enigmatic Thrombin Inhibitor
For researchers, scientists, and drug development professionals, this guide provides a detailed comparative overview of the direct thrombin inhibitor argatroban (B194362) and the lesser-known compound Ro 09-1679. While extensive experimental data is available for argatroban, allowing for a thorough analysis of its performance, information on this compound is sparse, precluding a direct, data-driven comparison. This guide will present a comprehensive profile of argatroban and summarize the currently available, albeit limited, data for this compound.
Argatroban: A Clinically Established Direct Thrombin Inhibitor
Argatroban is a synthetic, small-molecule direct thrombin inhibitor derived from L-arginine. It is indicated for the prophylaxis and treatment of thrombosis in patients with heparin-induced thrombocytopenia (HIT) and as an anticoagulant for patients with or at risk for HIT undergoing percutaneous coronary intervention (PCI).[1][2]
Mechanism of Action
Argatroban reversibly binds to the active site of thrombin, thereby inhibiting its enzymatic activity.[1][2][3] This inhibition is independent of antithrombin and affects both free and clot-bound thrombin.[3][4] By neutralizing thrombin, argatroban prevents the downstream conversion of fibrinogen to fibrin (B1330869), the activation of coagulation factors V, VIII, and XIII, and thrombin-induced platelet aggregation.[1][2][4]
dot
Caption: Mechanism of action of argatroban, a direct thrombin inhibitor.
Quantitative Data
The following tables summarize key quantitative parameters for argatroban's anticoagulant activity.
Table 1: In Vitro Inhibitory Activity of Argatroban
| Parameter | Value | Reference |
| Inhibition Constant (Ki) vs. Thrombin | 0.04 µM | [1][2] |
| IC50 vs. Clot-Induced Platelet Aggregation | 21 nM | [4] |
| IC50 vs. Clot-Induced TXB2 Release | 13 nM | [4] |
Table 2: Preclinical Antithrombotic Efficacy of Argatroban in Animal Models
| Animal Model | Dosing | Key Findings | Reference |
| Rabbit Venous Thrombosis (Wessler model) | 0.32 mg/kg IV bolus (ID50) | Inhibited thrombus formation. | [3] |
| Rabbit Arteriovenous Shunt | 0.16 mg/kg IV bolus (ID50) | Inhibited thrombus formation. | [3] |
| Rabbit Arterial Thrombosis | 20 µg/kg/min IV infusion | Maintained femoral blood flow in 5 of 8 animals. | [3] |
| Rat Venous Thrombosis | 125 µg/kg IV bolus (ED50) | Reduced thrombus weight by 50%. | |
| Rat Arterio-venous Shunt | 0.6 mg/kg IV bolus (ED50) | Reduced thrombus weight by 50%. | |
| Rat Arterial Thrombosis | 8 mg/kg IV bolus | Increased time to occlusion. |
Experimental Protocols
The aPTT assay is a standard method for monitoring argatroban's anticoagulant effect.
dot
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
-
Sample Preparation: Platelet-poor plasma (PPP) is prepared from citrated whole blood by centrifugation.
-
Reagent Incubation: A defined volume of PPP is mixed with an aPTT reagent (containing a contact activator and phospholipids) and incubated at 37°C for a specified time.
-
Initiation of Clotting: Coagulation is initiated by adding a standardized amount of calcium chloride.
-
Clot Detection: The time taken for a fibrin clot to form is measured opto-mechanically.
-
Wessler Model (Venous Thrombosis): In this model, a segment of the jugular vein in an anesthetized rabbit is isolated, and a thrombogenic stimulus (e.g., thromboplastin) is injected. The vein is then ligated to induce stasis, leading to thrombus formation. The extent of thrombosis is assessed after a set period.[3]
-
Arteriovenous Shunt Model: An extracorporeal shunt is placed between an artery and a vein in an animal. A thrombogenic surface (e.g., a silk thread) is introduced into the shunt. The weight of the thrombus formed on the surface after a specific time is measured.[3]
-
Arterial Thrombosis Model: Endothelial injury is induced in an artery (e.g., the femoral artery of a rabbit) by electrical stimulation or application of ferric chloride. This leads to the formation of an occlusive thrombus. The time to occlusion or the patency of the vessel is monitored.[3]
This compound: A Thrombin Inhibitor with Limited Available Data
This compound is a thrombin inhibitor that has been identified as a secondary metabolite produced by the fungus Mortierella alpina. It is described as an oligopeptide with the chemical name fumaryl-L-arginyl-L-leucyl-arginal and a chemical formula of C22H39N9O6.
Mechanism of Action
Based on its classification as a thrombin inhibitor, this compound is presumed to directly inhibit the enzymatic activity of thrombin, similar to other direct thrombin inhibitors. However, detailed studies on its specific binding kinetics and mechanism of action are not publicly available.
Quantitative Data
The available quantitative data for this compound is limited to in vitro enzyme inhibition assays.
Table 3: In Vitro Inhibitory Activity of this compound
| Target Enzyme | IC50 | Reference |
| Thrombin | 33.6 µM | |
| Factor Xa | 3.3 µM | |
| Trypsin | 0.04 µM | |
| Papain | 0.0346 µM |
Note: The source for these IC50 values is a commercial supplier and has not been independently verified in peer-reviewed literature.
Experimental Protocols and Further Data
At present, there is a significant lack of publicly available scientific literature detailing the preclinical or clinical development of this compound. No in vivo studies, detailed experimental protocols, safety data, or comparative analyses with other anticoagulants have been found in the public domain.
Comparison Summary and Conclusion
A direct and comprehensive comparison between argatroban and this compound is not feasible due to the scarcity of data on this compound.
Argatroban is a well-characterized and clinically approved anticoagulant with a clear mechanism of action, extensive preclinical and clinical data, and established therapeutic applications. Its efficacy and safety have been demonstrated in numerous studies, particularly in the management of heparin-induced thrombocytopenia.
This compound , in contrast, remains an investigational compound with very limited publicly available information. While it has been identified as a thrombin inhibitor with some in vitro activity, its potential as a therapeutic agent is unknown. The lack of in vivo data, safety profile, and detailed pharmacological studies prevents any meaningful comparison with established drugs like argatroban.
For researchers and drug development professionals, argatroban serves as a benchmark for a successful direct thrombin inhibitor. The case of this compound highlights the vast number of natural compounds with potential biological activity that remain largely unexplored. Further research would be necessary to determine if this compound holds any promise as a future anticoagulant.
References
A Comparative Analysis of Ro 09-1679 and Other Natural Protease Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic protease inhibitor Ro 09-1679 with various classes of naturally occurring protease inhibitors. The analysis is supported by experimental data on their inhibitory activities, detailed experimental methodologies for inhibitor characterization, and visualizations of relevant biological pathways.
Introduction to Protease Inhibitors
Protease inhibitors are a diverse group of molecules that regulate the activity of proteases, enzymes that catalyze the breakdown of proteins. Their functions are critical in a multitude of physiological processes, including blood coagulation, digestion, inflammation, and apoptosis.[1][2] Dysregulation of protease activity is implicated in numerous diseases, making protease inhibitors a significant area of research for therapeutic development.[1] Natural sources, particularly plants, fungi, and animals, are a rich reservoir of diverse protease inhibitors.[3] This guide focuses on a comparative analysis of this compound, a compound of fungal origin, against prominent families of natural protease inhibitors.
This compound: A Fungal Metabolite
This compound is a protease inhibitor produced by the fungus Mortierella alpina.[4][5] It is recognized as a thrombin inhibitor and also demonstrates activity against other proteases such as factor Xa, trypsin, and papain.[6][7][8]
Major Classes of Natural Protease Inhibitors
For this comparative analysis, we will focus on three well-characterized families of natural protease inhibitors:
-
Bowman-Birk Inhibitors (BBIs): These are typically found in the seeds of legumes and cereal grains.[9] They are characterized by a double-headed structure, allowing them to simultaneously inhibit two different proteases, commonly trypsin and chymotrypsin (B1334515).[6][9]
-
Kunitz-Type Inhibitors: This family of inhibitors is widespread, found in plants (like soybeans), animals, and even bacteria.[10][11] They are typically larger than BBIs and possess a single reactive site, primarily targeting serine proteases like trypsin and plasmin.[10][12]
-
Cystatins: These are natural inhibitors of cysteine proteases, playing crucial regulatory roles in intracellular and extracellular environments.[13][14] They are found in a wide range of organisms, from animals to plants.
Quantitative Comparison of Inhibitory Activity
The following tables summarize the inhibitory constants (IC50 and Ki) of this compound and representative natural protease inhibitors against various proteases. It is important to note that the experimental conditions for determining these values may vary across different studies.
Table 1: Inhibitory Activity of this compound
| Inhibitor | Target Protease | IC50 (µM) |
| This compound | Thrombin | 33.6[6][7] |
| This compound | Factor Xa | 3.3[6][7][8] |
| This compound | Trypsin | 0.04[6][7][8] |
| This compound | Papain | 0.0346[6][7] |
Table 2: Inhibitory Activity of Bowman-Birk Inhibitors (BBIs)
| Inhibitor Source | Target Protease | Ki |
| Soybean (Glycine max) | Trypsin | 6 nM[15] |
| Soybean (Glycine max) | Chymotrypsin | - |
| Torresea cearensis seeds | Trypsin | 50 nM[15] |
| Black-eyed pea (Vigna unguiculata) | Trypsin | 120 nM[15] |
| Solanum surattense | Trypsin | 16.6 x 10⁻⁸ M[16] |
Table 3: Inhibitory Activity of Kunitz-Type Inhibitors
| Inhibitor Source | Target Protease | Ki |
| Spider (Araneus ventricosus) | Trypsin | 7.34 nM[12] |
| Spider (Araneus ventricosus) | Chymotrypsin | 37.75 nM[12] |
| Spider (Araneus ventricosus) | Plasmin | 4.89 nM[12] |
| Apios americana (AKPI-2) | Trypsin | 0.4 µM[17] |
| Apios americana (AKPI-2) | Chymotrypsin | 6 µM[17] |
Table 4: Inhibitory Activity of Cystatins
| Inhibitor | Target Protease | Ki |
| Human Cystatin C | Papain | 1.1 x 10⁷ M⁻¹s⁻¹ (kon) |
| Human Cystatin C | Ficin | 7.0 x 10⁶ M⁻¹s⁻¹ (kon) |
| Human Cystatin C | Actinidin | 2.4 x 10⁶ M⁻¹s⁻¹ (kon) |
| Human Cystatin C | Rat Cathepsin B | 1.4 x 10⁶ M⁻¹s⁻¹ (kon) |
| Chicken Cystatin | Papain | - |
Note: For Cystatin C, the association rate constants (kon) are provided as a measure of inhibitory potency.
Experimental Protocols
The following section outlines a generalized methodology for determining the inhibitory activity of a protease inhibitor. Specific parameters such as buffer composition, substrate concentration, and incubation times should be optimized for each specific enzyme-inhibitor pair.
In Vitro Protease Inhibition Assay (General Protocol)
This protocol is based on the use of a chromogenic or fluorogenic substrate that releases a detectable product upon cleavage by the protease.
Materials:
-
Purified protease
-
Protease inhibitor stock solution (in an appropriate solvent, e.g., DMSO)
-
Chromogenic or fluorogenic substrate specific to the protease
-
Assay buffer (optimized for pH and ionic strength for the specific protease)
-
96-well microplate
-
Microplate reader capable of measuring absorbance or fluorescence
Procedure:
-
Preparation of Reagents:
-
Prepare a series of dilutions of the inhibitor stock solution in assay buffer to achieve a range of desired final concentrations.
-
Prepare a working solution of the protease in assay buffer. The concentration should be optimized to yield a linear reaction rate over the desired time course.
-
Prepare a working solution of the substrate in assay buffer. The concentration is typically at or below the Michaelis-Menten constant (Km) of the enzyme for that substrate.
-
-
Assay Setup:
-
To each well of the 96-well microplate, add a fixed volume of the protease working solution.
-
Add a corresponding volume of each inhibitor dilution to the wells. Include control wells with buffer or solvent only (no inhibitor) and blank wells with buffer only (no enzyme).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding a fixed volume of the substrate working solution to all wells simultaneously.
-
Immediately place the microplate in the microplate reader and begin kinetic measurements. Read the absorbance or fluorescence at regular intervals for a set period (e.g., 30-60 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curves (absorbance/fluorescence vs. time).
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
To determine the inhibition constant (Ki), further kinetic experiments are required, varying both substrate and inhibitor concentrations, followed by analysis using methods such as the Dixon plot or non-linear regression fitting to appropriate inhibition models (e.g., competitive, non-competitive, uncompetitive).[18][19]
-
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the significance of protease inhibition. The following diagrams were generated using Graphviz (DOT language).
Thrombin Signaling via PAR1
Thrombin is a key serine protease in the coagulation cascade.[20] It exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), with PAR1 being a principal target on platelets and endothelial cells.[10][21] Inhibition of thrombin, as demonstrated by this compound, can modulate these signaling events.
Caption: Thrombin signaling pathway through PAR1 and its inhibition by this compound.
Role of Trypsin and Chymotrypsin in Digestion
Trypsin and chymotrypsin are key digestive enzymes secreted by the pancreas that break down dietary proteins in the small intestine.[22][23] Natural inhibitors from food sources, such as Bowman-Birk and Kunitz-type inhibitors, can modulate this process.
Caption: Simplified workflow of protein digestion by trypsin and chymotrypsin.
Experimental Workflow for IC50 Determination
The following diagram illustrates the key steps in an in vitro experiment to determine the IC50 of a protease inhibitor.
References
- 1. Trypsin-Chymotrypsin - Creative Enzymes [creative-enzymes.com]
- 2. longdom.org [longdom.org]
- 3. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boc Sciences 12 - USA Chemical Suppliers [americanchemicalsuppliers.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular basis of protease-activated receptor 1 signaling diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protease-activated Receptor Signaling by Coagulation Proteases in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A spider-derived Kunitz-type serine protease inhibitor that acts as a plasmin inhibitor and an elastase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cystatin C Properties Crucial for Uptake and Inhibition of Intracellular Target Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cystatins: protein inhibitors of cysteine proteinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Characterization of a Bowman–Birk type trypsin inhibitor purified from seeds of Solanum surattense - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Plant Kunitz Inhibitors and Their Interaction with Proteases: Current and Potential Pharmacological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A quick method for the determination of inhibition constants - PMC [pmc.ncbi.nlm.nih.gov]
- 20. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 21. ahajournals.org [ahajournals.org]
- 22. Trypsin Function: A Proteolytic Enzyme Vital for Good Health [healthline.com]
- 23. Chymotrypsin vs. Trypsin | Definition & Differences - Lesson | Study.com [study.com]
Ro 09-1679: A Comparative Analysis of its Protease Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory activity of Ro 09-1679 against a panel of proteases. The data presented herein has been compiled to offer an objective overview of its selectivity profile, supported by quantitative data and generalized experimental methodologies.
Quantitative Selectivity Profile of this compound
This compound, an oligopeptide produced by the fungus Mortierella alpina, has been identified as a potent inhibitor of several proteases.[1][2][3] Its inhibitory activity, as measured by the half-maximal inhibitory concentration (IC50), varies significantly across different protease targets, highlighting a distinct selectivity profile. The compound is primarily recognized as a thrombin inhibitor.[1][3]
The table below summarizes the IC50 values of this compound against four key proteases, demonstrating its potent activity against papain and trypsin, moderate activity against factor Xa, and weaker activity against thrombin.
| Protease | IC50 (μM) | Relative Potency (vs. Thrombin) |
| Papain | 0.0346 | ~971x |
| Trypsin | 0.04 | ~840x |
| Factor Xa | 3.3 | ~10x |
| Thrombin | 33.6 | 1x |
Data sourced from MedChemExpress and Boc Sciences product information.[3]
Experimental Protocols
Objective: To determine the concentration of this compound required to inhibit 50% of the activity of a target protease (Thrombin, Factor Xa, Trypsin, Papain).
Materials:
-
Target Protease (e.g., human α-thrombin, bovine trypsin)
-
Fluorogenic or Chromogenic Substrate specific to the protease
-
This compound of known concentration
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
96-well microplates
-
Microplate reader capable of measuring fluorescence or absorbance
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Create a serial dilution of this compound in assay buffer to achieve a range of concentrations to be tested.
-
Prepare working solutions of the target protease and its specific substrate in assay buffer.
-
-
Assay Setup:
-
To each well of a 96-well microplate, add a fixed volume of the target protease solution.
-
Add the serially diluted this compound solutions to the wells. Include control wells with buffer only (no inhibitor) and wells with no enzyme (background).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction and Measurement:
-
Initiate the enzymatic reaction by adding the specific substrate to each well.
-
Immediately place the microplate in a plate reader.
-
Monitor the change in fluorescence or absorbance over time. The rate of substrate cleavage is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Normalize the data by setting the activity in the absence of the inhibitor to 100%.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Thrombin Signaling Pathway and Inhibition
Thrombin exerts its cellular effects primarily through the activation of Protease-Activated Receptors (PARs), a family of G-protein coupled receptors. The canonical pathway involves thrombin cleaving the N-terminal domain of PAR1, which unmasks a new N-terminus that acts as a tethered ligand, leading to downstream signaling. This compound, by directly inhibiting thrombin, can prevent this activation and the subsequent cellular responses.
References
- 1. Estimation of Serum-Free 50-Percent Inhibitory Concentrations for Human Immunodeficiency Virus Protease Inhibitors Lopinavir and Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Bacterial-Like Nonribosomal Peptide Synthetases Produce Cyclopeptides in the Zygomycetous Fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]
Validating Ro 09-1679 Activity: A Comparative Guide to Known Protease Inhibitor Standards
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the enzymatic activity of Ro 09-1679 against a panel of serine and cysteine proteases, benchmarked against established inhibitor standards. All quantitative data is presented in structured tables, accompanied by detailed experimental protocols and visualizations of key biological pathways and workflows to facilitate a thorough understanding of its inhibitory profile.
Comparative Inhibitory Activity of this compound and Standard Inhibitors
The inhibitory potency of this compound was evaluated against thrombin, factor Xa, trypsin, and papain. The half-maximal inhibitory concentrations (IC50) and inhibition constants (Ki) are summarized below and compared with known standards: Benzamidine, Nα-(2-Naphthylsulfonylglycyl)-4-amidinophenylalanine piperidide (NAPAP), and Patamostat.
| Compound | Thrombin | Factor Xa | Trypsin | Papain |
| This compound | IC50: 33.6 µM[1] | IC50: 3.3 µM[1] | IC50: 0.04 µM[1] | IC50: 0.0346 µM[1] |
| Benzamidine | Ki: 320 µM | Ki: 110 µM | Ki: 19 µM / 21 µM | - |
| NAPAP | Ki: 2.1 nM | Weaker Inhibition | Weaker Inhibition | - |
| Patamostat | IC50: 1.9 µM | - | IC50: 39 nM | - |
Note: IC50 values represent the concentration of an inhibitor that is required for 50% inhibition of an enzyme's activity. Ki is the inhibition constant, a measure of the inhibitor's binding affinity. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies for the key enzymatic assays are provided below. These protocols are standardized to ensure reproducibility and accurate comparison of inhibitor activity.
Thrombin Inhibition Assay
Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of thrombin, a key serine protease in the coagulation cascade. The activity is monitored by the cleavage of a chromogenic or fluorogenic substrate.
Materials:
-
Human α-thrombin
-
Thrombin substrate (e.g., Chromogenic substrate S-2238 or fluorogenic substrate Boc-VPR-AMC)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing NaCl and polyethylene (B3416737) glycol
-
Test compound (this compound) and standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of the test compound and standards in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the thrombin solution.
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the thrombin substrate.
-
Measure the absorbance or fluorescence at appropriate wavelengths over time.
-
Calculate the rate of reaction and determine the percentage of inhibition for each inhibitor concentration.
-
The IC50 value is calculated by fitting the dose-response curve.
Factor Xa Inhibition Assay
Principle: This assay quantifies the inhibition of Factor Xa, a critical enzyme in the common pathway of the coagulation cascade, using a chromogenic substrate.
Materials:
-
Human Factor Xa
-
Factor Xa substrate (e.g., Chromogenic substrate S-2765)
-
Assay Buffer: Tris-HCl buffer (pH 8.4) containing EDTA and NaCl
-
Test compound (this compound) and standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Follow the same initial steps for inhibitor and plate preparation as in the thrombin inhibition assay.
-
Add the assay buffer, test compound, and Factor Xa solution to the wells.
-
Incubate at 37°C for a defined pre-incubation time.
-
Add the Factor Xa substrate to start the reaction.
-
Monitor the change in absorbance at 405 nm.
-
Calculate the reaction velocity and percentage of inhibition to determine the IC50 value.
Trypsin Inhibition Assay
Principle: The inhibitory effect on trypsin, a model serine protease, is determined by measuring the reduction in the rate of hydrolysis of a specific substrate.
Materials:
-
Bovine pancreatic trypsin
-
Trypsin substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a chromogenic substrate)
-
Assay Buffer: Tris-HCl buffer (pH 8.0) containing CaCl2
-
Test compound (this compound) and standards
-
96-well microplate
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare solutions of the test compound and standards.
-
To the wells of a microplate, add the assay buffer, inhibitor solutions, and trypsin.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C).
-
Initiate the reaction by adding the trypsin substrate.
-
Measure the rate of substrate hydrolysis by monitoring the change in absorbance.
-
Determine the percentage of inhibition and calculate the IC50 value from the dose-response curve.
Papain Inhibition Assay
Principle: This assay assesses the inhibition of papain, a cysteine protease, by monitoring the cleavage of a suitable substrate.
Materials:
-
Papain from papaya latex
-
Papain substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) or a fluorogenic substrate)
-
Assay Buffer: Phosphate buffer (pH 6.2) containing EDTA and a reducing agent (e.g., L-cysteine or DTT)
-
Test compound (this compound)
-
96-well microplate
-
Spectrophotometer or fluorometer
Procedure:
-
Activate papain by pre-incubating it in the assay buffer containing the reducing agent.
-
Prepare serial dilutions of the test compound.
-
In a microplate, combine the activated papain solution with the test compound dilutions.
-
Incubate to allow for inhibitor binding.
-
Start the enzymatic reaction by adding the substrate.
-
Measure the change in absorbance or fluorescence over time.
-
Calculate the percentage of inhibition and determine the IC50 value.
Visualizing Key Pathways and Workflows
To further elucidate the context of this compound's activity, the following diagrams illustrate the relevant biological pathway and a typical experimental workflow.
Caption: General workflow for determining enzyme inhibition and calculating IC50 values.
Caption: Simplified overview of the thrombin signaling pathway in coagulation and cellular activation.
References
Ro 09-1679: A Comparative Guide to its Serine Protease Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the serine protease inhibitor Ro 09-1679, focusing on its cross-reactivity profile. The information is compiled from published experimental data to assist researchers in evaluating its potential applications and off-target effects.
Introduction
This compound is a potent thrombin inhibitor originally isolated from the fungus Mortierella alpina. As a nonribosomal peptide, its unique structure contributes to its inhibitory activity against a range of serine proteases. Understanding its cross-reactivity is crucial for its development as a therapeutic agent and its use as a research tool. This guide summarizes the available inhibitory data and provides an overview of the experimental methodologies used for its characterization.
Data Presentation: Inhibitory Activity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various serine proteases. This data is primarily derived from the seminal work by Kamiyama et al. (1992).
| Enzyme Target | IC50 (µM) |
| Thrombin | 33.6[1] |
| Factor Xa | 3.3[1] |
| Trypsin | 0.04[1] |
| Papain | 0.0346[1] |
Comparison with Alternative Serine Protease Inhibitors
To provide context for the inhibitory potency of this compound, the following table presents a comparison of IC50 or Ki values for other known serine protease inhibitors. It is important to note that experimental conditions can vary between studies, affecting direct comparability.
| Inhibitor | Target Enzyme | IC50 / Ki (nM) |
| This compound | Thrombin | 33,600 [1] |
| Argatroban | Thrombin | 38 (IC50)[2] |
| Dabigatran | Thrombin | 2.61 (IC50)[2] |
| This compound | Factor Xa | 3,300 [1] |
| Rivaroxaban | Factor Xa | 0.7 (IC50) |
| Apixaban | Factor Xa | 2.1 (IC50) |
| This compound | Trypsin | 40 [1] |
| Benzamidine | Trypsin | 21,000 (Ki) |
| Aprotinin | Trypsin | 0.06 (pM Ki) |
| This compound | Papain | 34.6 [1] |
| Leupeptin | Papain | - |
| E-64 | Papain | - |
Note: IC50 and Ki values are highly dependent on assay conditions. Direct comparison should be made with caution.
Experimental Protocols
Detailed experimental protocols for the determination of IC50 values are crucial for the replication and validation of results. While the specific protocols from the original characterization of this compound by Kamiyama et al. (1992) are not fully detailed in the available literature, this section outlines generalized, standard enzymatic assays for the targeted proteases.
General Principle of Serine Protease Inhibition Assay
The activity of a serine protease is typically measured by monitoring the cleavage of a specific chromogenic or fluorogenic substrate. The inhibitor's potency is determined by its ability to reduce the rate of substrate cleavage. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated from a dose-response curve.
Diagram: General Workflow for Determining IC50 of a Serine Protease Inhibitor
Caption: A generalized workflow for determining the IC50 value of a serine protease inhibitor.
Thrombin Inhibition Assay (General Protocol)
-
Enzyme: Human α-thrombin
-
Substrate: Chromogenic substrate, e.g., S-2238 (H-D-Phe-Pip-Arg-pNA)
-
Buffer: Tris-HCl buffer with physiological pH and salt concentration.
-
Procedure:
-
Thrombin is pre-incubated with varying concentrations of this compound.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of p-nitroaniline (pNA) release is monitored spectrophotometrically at 405 nm.
-
The percent inhibition is calculated relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
-
Factor Xa Inhibition Assay (General Protocol)
-
Enzyme: Human Factor Xa
-
Substrate: Chromogenic substrate, e.g., S-2765 (Nα-Z-D-Arg-Gly-Arg-pNA)
-
Buffer: Tris-HCl buffer, pH 8.4, containing NaCl and EDTA.
-
Procedure:
-
Factor Xa is pre-incubated with different concentrations of this compound.
-
The enzymatic reaction is started by adding the chromogenic substrate.
-
The absorbance change at 405 nm due to pNA release is measured over time.
-
Inhibition percentages are calculated for each inhibitor concentration.
-
The IC50 value is derived from the resulting dose-response curve.
-
Trypsin Inhibition Assay (General Protocol)
-
Enzyme: Bovine pancreatic trypsin
-
Substrate: Chromogenic substrate, e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) or Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA).
-
Buffer: Tris-HCl buffer, pH 8.0, containing CaCl2.
-
Procedure:
-
Trypsin is incubated with a range of this compound concentrations.
-
The substrate is added to begin the reaction.
-
The rate of hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength (e.g., 253 nm for BAEE or 410 nm for BAPNA).
-
The percentage of trypsin inhibition is determined for each concentration.
-
The IC50 value is calculated from the dose-response curve.
-
Papain Inhibition Assay (General Protocol)
-
Enzyme: Papain from papaya latex
-
Substrate: Chromogenic substrate, e.g., Nα-Benzoyl-DL-arginine p-nitroanilide (BAPNA)
-
Buffer: Phosphate or acetate (B1210297) buffer, pH 6.0-7.0, containing a reducing agent like L-cysteine or dithiothreitol (B142953) (DTT) to activate the enzyme.
-
Procedure:
-
Activated papain is pre-incubated with various concentrations of this compound.
-
The reaction is initiated by the addition of BAPNA.
-
The release of p-nitroaniline is measured spectrophotometrically at 410 nm.
-
The percent inhibition is calculated for each inhibitor concentration.
-
The IC50 value is determined from the dose-response plot.
-
Signaling Pathway and Logical Relationships
The following diagram illustrates the central role of thrombin in the coagulation cascade and how inhibitors like this compound can interfere with this process.
Diagram: Simplified Coagulation Cascade and Inhibition by this compound
Caption: Inhibition of the coagulation cascade by this compound.
This guide is intended for informational purposes and should be supplemented with a thorough review of the primary literature for detailed experimental conditions and further analysis.
References
Benchmarking Ro 09-1679: A Comparative Guide to Assay Performance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of Ro 09-1679, a known protease inhibitor, across different assay formats. Due to the limited availability of direct comparative studies for this specific compound, this guide integrates published inhibitory data with the principles of various assay methodologies to offer a practical framework for its evaluation.
Executive Summary
This compound is a potent inhibitor of several serine proteases, with its primary target being thrombin.[1][2] It also demonstrates significant activity against Factor Xa, trypsin, and papain.[1][3][4] The evaluation of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50), can be performed using a variety of assay formats. The choice of assay can influence the apparent potency and provides different insights into the inhibitor's mechanism of action. This guide explores the performance characteristics of this compound in biochemical (chromogenic and fluorogenic) and coagulation-based assays.
Inhibitory Profile of this compound
This compound has been characterized as a competitive inhibitor of several proteases. The following table summarizes the reported IC50 values for this compound against its key targets. It is important to note that the specific assay conditions under which these values were generated are not consistently reported in the available literature.
Table 1: IC50 Values of this compound Against Various Proteases
| Target Enzyme | IC50 (µM) |
| Thrombin | 33.6[1] |
| Factor Xa | 3.3[1][3][4] |
| Trypsin | 0.04[3][4] |
| Papain | 0.0346[1][3][4] |
Comparison of Assay Formats
The selection of an appropriate assay is critical for the accurate determination of an inhibitor's potency and for understanding its mechanism. The following sections detail the principles of common assay formats and discuss their applicability to the characterization of this compound.
Biochemical Assays: Chromogenic and Fluorogenic Methods
Biochemical assays utilize purified enzymes and synthetic substrates to measure the inhibitor's effect on enzyme activity in a controlled environment. These assays are ideal for determining intrinsic inhibitory potency (e.g., IC50, Ki) and for high-throughput screening.
1. Chromogenic Assays
These assays employ a synthetic substrate that, upon cleavage by the enzyme, releases a chromophore (a colored compound). The rate of color development is proportional to the enzyme's activity and can be measured using a spectrophotometer.
2. Fluorogenic Assays
Similar to chromogenic assays, fluorogenic assays use a synthetic substrate that releases a fluorophore upon enzymatic cleavage. The resulting fluorescence is measured with a fluorometer, generally offering higher sensitivity than chromogenic methods.
Table 2: Comparison of Chromogenic and Fluorogenic Assays for this compound
| Feature | Chromogenic Assays | Fluorogenic Assays |
| Principle | Enzymatic cleavage of a substrate releases a chromophore. | Enzymatic cleavage of a substrate releases a fluorophore. |
| Detection | Absorbance (Spectrophotometry) | Fluorescence (Fluorometry) |
| Sensitivity | Moderate | High |
| Throughput | High | High |
| Interference | Compound color can interfere. | Compound fluorescence can interfere. |
| Cost | Generally lower cost substrates. | Generally higher cost substrates. |
| Applicability to this compound | Suitable for determining IC50 and kinetic parameters. | Suitable for high-sensitivity determination of IC50, especially at low enzyme or inhibitor concentrations. |
Coagulation-Based Assays
Coagulation assays measure the effect of an inhibitor on the clotting time of plasma. These assays provide a more physiologically relevant assessment of anticoagulant activity as they are performed in a complex biological matrix containing multiple coagulation factors and their inhibitors.
1. Activated Partial Thromboplastin Time (aPTT)
The aPTT assay measures the integrity of the intrinsic and common pathways of the coagulation cascade. It is sensitive to inhibitors of factors in these pathways, including thrombin and Factor Xa.
2. Prothrombin Time (PT)
The PT assay evaluates the extrinsic and common pathways. It is sensitive to inhibitors of Factor VII, Factor X, Factor V, prothrombin, and fibrinogen.
3. Thrombin Time (TT)
The TT assay directly measures the rate of fibrin (B1330869) clot formation when thrombin is added to plasma. It is highly sensitive to the presence of thrombin inhibitors.
Table 3: Comparison of Coagulation-Based Assays for this compound
| Feature | aPTT Assay | PT Assay | TT Assay |
| Principle | Measures time to clot formation upon activation of the intrinsic pathway. | Measures time to clot formation upon activation of the extrinsic pathway. | Measures time to clot formation upon addition of exogenous thrombin. |
| Primary Pathway(s) Assessed | Intrinsic and Common | Extrinsic and Common | Final step of the Common Pathway |
| Sensitivity to this compound | Expected to be sensitive due to inhibition of thrombin and Factor Xa. | Expected to be sensitive due to inhibition of Factor Xa and thrombin. | Expected to be highly sensitive due to direct thrombin inhibition. |
| Application | Monitoring anticoagulant therapy; screening for deficiencies in the intrinsic pathway. | Monitoring warfarin (B611796) therapy; assessing liver function. | Detecting the presence of thrombin inhibitors. |
| Considerations for this compound | Provides a global assessment of its anticoagulant effect. | May be less sensitive than aPTT or TT depending on reagent composition. | A direct and sensitive measure of its primary inhibitory activity in plasma. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the key experiments described.
Thrombin Inhibition Signaling Pathway
The following diagram illustrates the central role of thrombin in the coagulation cascade and the points of inhibition by this compound.
Caption: Thrombin's role in coagulation and inhibition by this compound.
General Experimental Workflow for IC50 Determination
The following diagram outlines a typical workflow for determining the IC50 value of an inhibitor in a biochemical assay.
Caption: Workflow for determining the IC50 of a protease inhibitor.
Chromogenic Thrombin Inhibition Assay Protocol
1. Materials:
- Purified human α-thrombin
- Chromogenic thrombin substrate (e.g., S-2238)[5][6]
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
- This compound
- 96-well microplate
- Microplate reader
2. Procedure:
- Prepare a series of dilutions of this compound in Assay Buffer.
- In a 96-well plate, add 20 µL of each this compound dilution or vehicle control.
- Add 60 µL of thrombin solution (final concentration ~1 nM) to each well.
- Incubate the plate at room temperature for 15 minutes.
- Initiate the reaction by adding 20 µL of the chromogenic substrate (final concentration ~200 µM).
- Immediately measure the absorbance at 405 nm every minute for 15-30 minutes.
- Calculate the initial reaction velocity (V₀) for each concentration.
- Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data using a suitable model to determine the IC50.
Fluorogenic Thrombin Inhibition Assay Protocol
1. Materials:
- Purified human α-thrombin
- Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC)
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)
- This compound
- Black 96-well microplate
- Fluorescence microplate reader
2. Procedure:
- Follow steps 1-4 from the chromogenic assay protocol.
- Initiate the reaction by adding 20 µL of the fluorogenic substrate (final concentration ~10-50 µM).
- Immediately measure the fluorescence intensity (e.g., Excitation: 380 nm, Emission: 460 nm) every minute for 15-30 minutes.
- Calculate the initial reaction velocity (V₀) for each concentration.
- Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to determine the IC50.
Thrombin Time (TT) Assay Protocol
1. Materials:
- Citrated human plasma
- Thrombin reagent (bovine or human)
- Calcium chloride (CaCl₂) solution
- This compound
- Coagulometer
2. Procedure:
- Prepare dilutions of this compound in saline or a suitable buffer.
- Pre-warm citrated plasma to 37°C.
- In a coagulometer cuvette, mix 100 µL of plasma with 10 µL of the this compound dilution or vehicle control.
- Incubate the mixture at 37°C for a specified time (e.g., 1-2 minutes).
- Add 100 µL of pre-warmed thrombin reagent to the cuvette to initiate clotting.
- The coagulometer will automatically measure the time to clot formation.
- Plot the clotting time against the concentration of this compound.
Conclusion
This compound is a versatile protease inhibitor with significant activity against thrombin and other related enzymes. The choice of assay format for its characterization is paramount and should be guided by the specific research question. Biochemical assays, such as chromogenic and fluorogenic methods, are well-suited for determining the intrinsic inhibitory potency and for high-throughput screening. In contrast, coagulation-based assays provide a more physiologically relevant measure of its anticoagulant efficacy in a plasma environment. By understanding the principles and limitations of each assay, researchers can generate robust and comparable data to fully elucidate the pharmacological profile of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel thrombin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cellmolbiol.org [cellmolbiol.org]
- 6. Effects of EACA on thrombin generation as measured by the chromagen S2238 - PubMed [pubmed.ncbi.nlm.nih.gov]
Ro 09-1679: A Comparative Guide for Researchers in Protease Inhibition
For researchers and drug development professionals navigating the landscape of protease inhibitors, Ro 09-1679 presents itself as a notable, albeit broad-spectrum, agent. This guide provides a comprehensive comparison of this compound with alternative inhibitors, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for specific research needs.
Overview of this compound
This compound is a potent inhibitor of thrombin, a key serine protease in the coagulation cascade. However, its utility in research is colored by its significant off-target effects, notably the inhibition of other proteases such as factor Xa, trypsin, and papain. This characteristic can be either an advantage or a disadvantage depending on the experimental context.
Advantages and Disadvantages of this compound in Research
Advantages:
-
Broad-Spectrum Inhibition: Its ability to inhibit multiple proteases can be advantageous in studies where the goal is to achieve a widespread blockade of proteolytic activity or to investigate the combined roles of these enzymes in a biological process.
-
Thrombin Potency: It exhibits a strong inhibitory effect on thrombin, making it a useful tool for studies focused on the downstream effects of thrombin signaling.
Disadvantages:
-
Lack of Selectivity: The primary drawback of this compound is its poor selectivity. This makes it challenging to attribute observed effects solely to the inhibition of a single protease, complicating data interpretation in studies requiring high specificity.
-
Potential for Off-Target Effects: Inhibition of multiple proteases can lead to unintended biological consequences, which may confound experimental results.
Comparative Analysis with Alternative Inhibitors
The choice of a protease inhibitor should be guided by the specific requirements of the experiment, particularly the desired level of selectivity and potency. Below is a comparison of this compound with more selective inhibitors for thrombin, factor Xa, and trypsin.
Data Presentation: Inhibitor Potency Comparison
| Inhibitor | Target Protease | IC50 / Ki | Reference |
| This compound | Thrombin | IC50: 33.6 μM | [1][2] |
| Factor Xa | IC50: 3.3 μM | [1][2] | |
| Trypsin | IC50: 0.04 μM | [1] | |
| Papain | IC50: 0.0346 μM | [1][2] | |
| NAPAP | Thrombin | Ki: 2.1 nM | [1] |
| Apixaban | Factor Xa | Ki: 0.08 nM (human) | [2] |
| Benzamidine | Trypsin | Ki: 19 μM | [1] |
Note: IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Ki (inhibition constant) is a more specific measure of the binding affinity of an inhibitor to an enzyme. Lower values indicate higher potency.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following are generalized protocols for assessing the inhibitory activity of compounds against thrombin, factor Xa, and trypsin.
Thrombin Inhibition Assay (Fluorometric)
Objective: To determine the in vitro inhibitory activity of a test compound against thrombin.
Materials:
-
Thrombin enzyme
-
Fluorogenic thrombin substrate (e.g., Boc-Val-Pro-Arg-AMC)
-
Assay buffer (e.g., Tris-HCl, pH 8.0, containing NaCl and CaCl2)
-
Test compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in assay buffer to the desired concentrations.
-
In a 96-well plate, add a fixed volume of the thrombin enzyme solution to each well.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the fluorogenic thrombin substrate to all wells.
-
Immediately measure the fluorescence intensity kinetically over time using a microplate reader (e.g., excitation at 380 nm, emission at 460 nm).
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Factor Xa Inhibition Assay (Chromogenic)
Objective: To determine the in vitro inhibitory activity of a test compound against Factor Xa.
Materials:
-
Factor Xa enzyme
-
Chromogenic Factor Xa substrate (e.g., S-2222)
-
Assay buffer (e.g., Tris-HCl, pH 8.4, containing EDTA and NaCl)
-
Test compound (e.g., this compound, Apixaban)
-
96-well clear microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution and serial dilutions of the test compound in assay buffer.
-
Add a fixed volume of the Factor Xa enzyme solution to each well of a 96-well plate.
-
Add the diluted test compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C for a specified time (e.g., 10 minutes).
-
Add the chromogenic Factor Xa substrate to all wells to start the reaction.
-
Incubate the plate at 37°C for a defined period (e.g., 5 minutes).
-
Stop the reaction by adding a stopping reagent (e.g., acetic acid).
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition and determine the IC50 value.
Trypsin Inhibition Assay (Spectrophotometric)
Objective: To determine the in vitro inhibitory activity of a test compound against trypsin.
Materials:
-
Trypsin enzyme
-
Substrate (e.g., Nα-Benzoyl-L-arginine ethyl ester - BAEE)
-
Assay buffer (e.g., Tris-HCl, pH 8.1, containing CaCl2)
-
Test compound (e.g., this compound, Benzamidine)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer
Procedure:
-
Prepare a stock solution and serial dilutions of the test compound in assay buffer.
-
Add a fixed volume of the trypsin enzyme solution to the wells or cuvettes.
-
Add the diluted test compound or vehicle control.
-
Pre-incubate the mixture at a controlled temperature (e.g., 25°C) for a set time.
-
Initiate the reaction by adding the BAEE substrate.
-
Immediately monitor the change in absorbance at 253 nm over time. The hydrolysis of BAEE by trypsin leads to an increase in absorbance.
-
Determine the initial reaction velocity for each inhibitor concentration.
-
Calculate the percentage of inhibition and determine the IC50 or Ki value.
Mandatory Visualization
Coagulation Cascade and Points of Inhibition
The following diagram illustrates the coagulation cascade, highlighting the central role of thrombin and factor Xa, the primary targets of this compound and its more selective counterparts.
Caption: The coagulation cascade showing intrinsic, extrinsic, and common pathways.
Experimental Workflow for Inhibitor Screening
The logical flow of a typical inhibitor screening experiment is depicted below.
Caption: A generalized workflow for screening protease inhibitors.
References
Head-to-Head Comparison of Lanosterol Synthase Inhibitors: A Guide for Researchers
Introduction
Lanosterol (B1674476) synthase (LSS) is a critical enzyme in the cholesterol biosynthesis pathway, catalyzing the cyclization of (S)-2,3-oxidosqualene to form lanosterol, the first sterol intermediate.[1] Inhibition of LSS represents a promising therapeutic strategy for lowering cholesterol and has potential applications in oncology, particularly for tumors like glioblastoma that are dependent on cholesterol metabolism.[2][3][4] This guide provides a head-to-head comparison of key synthetic inhibitors of LSS, focusing on their biochemical potency, cellular effects, and selectivity. The information presented is intended for researchers, scientists, and drug development professionals.
Quantitative Comparison of LSS Inhibitors
The following table summarizes the in vitro and cellular potency of several well-characterized synthetic lanosterol synthase inhibitors.
| Compound | Target(s) | IC50 (LSS) | Cellular Effects | Reference |
| Ro 48-8071 | LSS, EBP, DHCR7, DHCR24 | Not explicitly stated in provided text, but potent | Lowers plasma cholesterol, inhibits d6-EPC production | [2][5] |
| MM0299 | LSS | Not explicitly stated in provided text, but potent | Inhibits glioma stem-like cell growth, increases 24(S),25-epoxycholesterol (EPC) | [2][3] |
| MI-2 | LSS | 110 nM | Induces apoptosis in glioma cells, effect rescued by exogenous cholesterol | [4] |
| MI-2-2 | LSS | 100 nM | Potent LSS inhibition | [4] |
| BIBB 515 | LSS | Not explicitly stated in provided text | Promotes oligodendrocyte formation, increases epoxycholesterol | [6] |
Signaling Pathways and Mechanism of Action
Inhibition of lanosterol synthase blocks the canonical cholesterol biosynthesis pathway, leading to a depletion of downstream sterols, including cholesterol. This also results in the accumulation of the LSS substrate, 2,3-oxidosqualene, which is shunted into an alternative pathway to produce 24(S),25-epoxycholesterol (EPC).[2][3] EPC is a signaling molecule that can, for example, promote the differentiation of oligodendrocytes.[6]
References
- 1. Lanosterol synthase - Wikipedia [en.wikipedia.org]
- 2. Selective and brain-penetrant lanosterol synthase inhibitors target glioma stem-like cells by inducing 24(S),25-epoxycholesterol production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. pnas.org [pnas.org]
- 5. Ro 48-8.071, a new 2,3-oxidosqualene:lanosterol cyclase inhibitor lowering plasma cholesterol in hamsters, squirrel mon… [ouci.dntb.gov.ua]
- 6. Modulation of lanosterol synthase drives 24,25-epoxysterol synthesis and oligodendrocyte formation - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Uncharted: Proper Disposal Procedures for Ro 09-1679
When handling a compound with unknown hazard information, it is crucial to operate under the assumption that it may be toxic, flammable, reactive, or corrosive. All chemical waste must be managed in accordance with local, state, and federal regulations.[1]
Quantitative Data Summary
As specific quantitative data for Ro 09-1679 regarding toxicity, flammability, and reactivity are not available, the following table outlines general hazardous waste storage limits typically enforced in a laboratory setting. Adherence to these guidelines is critical to maintaining a safe research environment.
| Waste Category | Maximum Accumulation Limit |
| Hazardous Waste (Total) | 55 gallons |
| Acutely Hazardous Waste (P-list) | 1 quart (liquid) or 1 kg (solid) |
| Data sourced from general laboratory chemical waste management guidelines.[2] |
Detailed Protocol for the Disposal of this compound
The following protocol provides a systematic approach to the disposal of this compound, from initial waste generation to final pickup by a licensed disposal vendor.
Step 1: Waste Identification and Segregation
-
Treat as Hazardous: In the absence of a specific Safety Data Sheet (SDS), treat all waste containing this compound as hazardous chemical waste.[3][4]
-
Segregate at the Source: Do not mix this compound waste with other waste streams unless their compatibility is known and confirmed.[5][6] Improper mixing can lead to dangerous chemical reactions.[6]
-
Solid Waste: Collect solid waste, such as contaminated personal protective equipment (PPE), weigh boats, and filter paper, in a designated, properly labeled container.
-
Liquid Waste: Collect liquid waste, including unused solutions and solvent rinses, in a separate, compatible container. The first rinse of any container that held this compound must be collected as hazardous waste.[5]
-
Sharps Waste: Any sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as hazardous chemical waste.
-
Step 2: Container Management
-
Use Appropriate Containers: Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the waste.[5][7] The original chemical container is often the best choice for waste accumulation.[3]
-
Keep Containers Closed: Waste containers must be kept securely capped at all times, except when adding waste.[2][3][5] This prevents the release of potentially harmful vapors and reduces the risk of spills.
-
Secondary Containment: All liquid hazardous waste containers must be stored in secondary containment, such as a plastic tub, to contain any potential leaks or spills.[5][6]
Step 3: Labeling of Hazardous Waste
Proper labeling is critical for the safe handling and disposal of chemical waste.
-
Immediate Labeling: Affix a hazardous waste label to the container as soon as the first drop of waste is added.[3]
-
Complete Information: The label must include the following information:
-
The words "Hazardous Waste".[6]
-
The full chemical name, "this compound". Avoid using abbreviations or chemical formulas.[6]
-
A clear indication of all constituents and their approximate percentages, including solvents.
-
The date when waste was first added to the container (accumulation start date).[6]
-
The name of the principal investigator and the laboratory location.[6]
-
A statement indicating "Hazards Not Fully Known" is advisable given the lack of specific data.[6]
-
Step 4: Storage of Chemical Waste
-
Designated Storage Area: Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[2][7]
-
Segregate Incompatibles: Ensure that incompatible waste streams are physically separated. For example, store acids and bases separately, and keep oxidizing agents away from flammable materials.[7]
-
Regular Inspection: Weekly inspections of the SAA are recommended to check for container leakage or deterioration.[7]
Step 5: Arranging for Disposal
-
Schedule a Pickup: Once a waste container is full or has been in storage for a predetermined amount of time (often not to exceed one year for partially filled containers), arrange for a pickup from your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[2][5]
-
Provide Documentation: Be prepared to provide all available information about the compound to the disposal vendor.[6]
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the disposal of this compound.
Caption: Workflow for the proper disposal of this compound waste.
Caption: Decision-making process for this compound disposal.
References
- 1. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. vumc.org [vumc.org]
- 4. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. benchchem.com [benchchem.com]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety & Logistical Information for Handling Ro 09-1679
Disclaimer: A specific Safety Data Sheet (SDS) for Ro 09-1679 (CAS No. 141426-89-3) was not found in publicly available resources. The following guidance is based on general laboratory safety principles for handling research compounds of unknown toxicity and should be supplemented by a comprehensive risk assessment conducted by qualified personnel before any handling occurs.
This document provides a procedural framework for the safe handling and disposal of the research compound this compound, intended for researchers, scientists, and drug development professionals. Given the absence of specific toxicological data, a highly cautious approach is mandatory.
Pre-Handling Operations
1.1. Risk Assessment: Before any work begins, a formal risk assessment must be conducted. This should consider the quantity of substance being handled, the nature of the procedures to be performed (e.g., weighing, dissolving, aliquoting), and the potential for aerosol generation or spillage.
1.2. Designated Work Area: All handling of this compound should be performed in a designated area, such as a certified chemical fume hood, to minimize inhalation exposure. The work area should be clearly marked and restricted to authorized personnel.
1.3. Gather Materials: Ensure all necessary personal protective equipment (PPE), handling equipment (e.g., spatulas, weighing paper, vials), and spill cleanup materials are readily available before bringing the compound into the work area.
Personal Protective Equipment (PPE)
Due to the lack of specific hazard information, a comprehensive PPE protocol is essential to protect against potential dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Provides a barrier against skin contact. Double-gloving allows for safe removal of the outer glove if contamination occurs. |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or airborne particles. A face shield offers broader protection. |
| Body Protection | Laboratory coat (fully buttoned) with long sleeves | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a certified chemical fume hood is the primary control. If weighing outside of a ventilated enclosure, a fit-tested N95 or higher respirator may be required as a secondary precaution. | Minimizes inhalation of any airborne powder. |
Handling Procedures
3.1. Weighing and Aliquoting:
-
Perform all manipulations that may generate dust or aerosols within a chemical fume hood or a powder containment balance enclosure.
-
Use anti-static weighing dishes to prevent dispersal of the powder.
-
Handle the compound with dedicated spatulas and tools. Clean tools thoroughly after use.
3.2. Solution Preparation:
-
When dissolving the compound, add the solvent to the solid slowly to avoid splashing.
-
Cap vials or flasks securely before mixing or vortexing.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous waste.
4.1. Waste Segregation:
-
Solid Waste: Contaminated gloves, weighing paper, pipette tips, and any other solid materials should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
4.2. Waste Disposal:
-
All hazardous waste must be disposed of through the institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.
Emergency Procedures
5.1. Spills:
-
Small Spills (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand), collect into a labeled hazardous waste container, and decontaminate the area with an appropriate solvent, followed by soap and water.
-
Large Spills: Evacuate the area and contact the institutional EHS office immediately.
5.2. Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Workflow for Safe Handling of this compound
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
